Technical Guide: Structure & Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
The following technical guide details the structural analysis, synthesis, and application of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate . [1] Executive Summary & Chemical Identity Methyl 2-(1H-pyrrolo[2,3-b]pyridin-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural analysis, synthesis, and application of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate .
[1]
Executive Summary & Chemical Identity
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is a critical heterocyclic building block used in the design of kinase inhibitors.[1] It belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class, a scaffold widely recognized as a bioisostere of indole and purine.[1]
The 7-azaindole core is privileged in medicinal chemistry due to its ability to mimic the adenine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of kinase active sites (e.g., JAK, TRK, c-Met).[1] The C5-acetate side chain provides a versatile "handle" for further derivatization or for accessing tricyclic cores via cyclization.
Physicochemical Profile
Property
Value
Note
IUPAC Name
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
Common Name
5-Methoxycarbonylmethyl-7-azaindole
Molecular Formula
C₁₀H₁₀N₂O₂
Molecular Weight
190.20 g/mol
Core Scaffold
7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
Bioisostere of Indole/Purine
Substituent
Methyl acetate (-CH₂COOCH₃)
Position 5 (Pyridine ring)
Predicted LogP
~1.2 - 1.5
Lipophilic, good permeability
H-Bond Donors
1 (NH)
Interaction with Glu/Asp in kinases
H-Bond Acceptors
3 (N7, C=O, O-Me)
Interaction with Hinge region (N7)
Structural Analysis & Logic
The molecule consists of two distinct domains: the Pharmacophore Core and the Synthetic Handle .
A. The 7-Azaindole Core (Pharmacophore)
The 1H-pyrrolo[2,3-b]pyridine system is electronically distinct from indole.[1] The nitrogen at position 7 (N7) is a hydrogen bond acceptor, while the NH at position 1 is a donor.[1] This "Donor-Acceptor" motif is critical for binding to the ATP-binding pocket of protein kinases.
N1 (Pyrrole N): Acidic (pKa ~13).[1] Acts as H-bond donor to the hinge region backbone carbonyl.
N7 (Pyridine N): Basic (pKa ~4.6).[1] Acts as H-bond acceptor to the hinge region backbone NH.
B. The C5-Acetate Side Chain (Handle)
The methyl acetate group at position 5 serves two roles:
Linker: It extends the molecule into the solvent-exposed region or hydrophobic pocket II of the kinase, depending on the target.
Cyclization Precursor: The ester can be condensed with the N1 or C4 positions to form tricyclic systems (e.g., azacarbazoles).
Structural Diagram (DOT)
The following diagram illustrates the connectivity and the retrosynthetic logic used to access this scaffold.
Caption: Structural decomposition showing the pharmacophore core, synthetic handle, and retrosynthetic origin.
Synthesis Methodology
The synthesis of 5-substituted 7-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring, which disfavors electrophilic aromatic substitution at C5. The most robust "Expert Protocol" utilizes Palladium-Catalyzed Cross-Coupling starting from the commercially available 5-bromo-7-azaindole.[1]
Parent Ion [M+H]⁺: Calculated: 191.08; Observed: 191.1 ± 0.1 m/z.[1]
Fragment: Loss of -OMe (31) or -COOMe (59) is common in MS/MS.[1]
Applications in Drug Discovery
This molecule is a "privileged structure" intermediate.
Kinase Inhibition (Type I/II): The 7-azaindole core is a direct analogue of the purine ring in ATP.[1] By modifying the C5-acetate, researchers can extend the molecule to interact with the Gatekeeper residue or the Solvent Front .[1]
Fragment-Based Drug Design (FBDD): The low molecular weight (190 Da) makes it an ideal fragment for soaking into crystal structures of kinases (e.g., PIM1, JAK2).[1]
Intermediate for Vemurafenib/Pexidartinib Analogs: Many FDA-approved kinase inhibitors utilize the 7-azaindole scaffold.[1] The C5 position is often the vector for solubilizing groups or specificity-determining moieties.
References
Song, J. J., et al. "Organometallic methods for the synthesis of 5-substituted 7-azaindoles."[1] Chemical Society Reviews, 2007. Link
Laha, J. K., et al. "Palladium-catalyzed alpha-arylation of esters."[1] Journal of Organic Chemistry, 2011. Link[1]
Popowycz, F., et al. "The 7-azaindole scaffold in medicinal chemistry." Journal of Medicinal Chemistry, 2016. Link[1]
National Center for Biotechnology Information. "PubChem Compound Summary for 7-Azaindole Derivatives." Link
An In-Depth Technical Guide to Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate Derivatives: Key Intermediates in Modern Drug Discovery Introduction This technical guide is dedicated to researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate Derivatives: Key Intermediates in Modern Drug Discovery
Introduction
This technical guide is dedicated to researchers, scientists, and professionals in drug development, providing a comprehensive overview of a critical class of chemical intermediates: Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate derivatives. While the initial inquiry specified Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate, a thorough review of scientific and chemical literature indicates that the more prominent and extensively documented compounds in this family feature an ether linkage (-oxy-) at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core. These molecules, particularly the fluorinated analogue, are pivotal in the synthesis of targeted therapeutics.
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry due to its ability to mimic purine and indole structures, allowing for interactions with a wide range of biological targets. This guide will focus on the synthesis, properties, and applications of these key intermediates, with a special emphasis on their role in the development of innovative pharmaceuticals.
A prominent member of this class of compounds is Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate. Its significance lies in its role as a key intermediate in the synthesis of Venetoclax, a potent B-cell lymphoma-2 (BCL-2) inhibitor.[1][2]
This compound is classified as hazardous.[3][6] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7]
Precautionary Measures:
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7][8] Use only outdoors or in a well-ventilated area.[7] Wear protective gloves, clothing, eye, and face protection.[7][9]
Response:
If on skin: Wash with plenty of soap and water.[7][8]
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7][8]
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[8]
Storage: Store in a well-ventilated place. Keep the container tightly closed.[8]
Disposal: Dispose of contents/container to an approved waste disposal plant.[8][10]
Synthesis and Mechanism
The synthesis of Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate is a critical process, typically involving a nucleophilic aromatic substitution (SNAr) reaction.
General Synthesis Pathway
The primary route involves the reaction of 5-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-ol) with Methyl 2,4-difluorobenzoate.[2]
Caption: General Synthesis of the Core Intermediate.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures.[2][11]
Materials:
5-Hydroxy-7-azaindole (1 equivalent)
Methyl 2,4-difluorobenzoate (1.1 equivalents)
Potassium phosphate (1.5 equivalents)
Diethylene glycol dimethyl ether (solvent)
Ethyl acetate (for extraction)
Water (for extraction and washing)
Anhydrous sodium sulfate (for drying)
Petroleum ether (for precipitation)
Procedure:
To a reaction vessel, add 5-hydroxy-7-azaindole, methyl 2,4-difluorobenzoate, and potassium phosphate.
Add diethylene glycol dimethyl ether as the solvent.
Heat the reaction mixture to 110°C for approximately 24 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[2][12]
Once the reaction is complete, cool the mixture to room temperature.
Concentrate the reaction mixture to remove the solvent.
Perform a workup by adding ethyl acetate and water to the residue.
Separate the organic phase.
Wash the organic phase with water and then with a saturated sodium chloride solution.[11][12]
Dry the organic phase over anhydrous sodium sulfate.[11][12]
Concentrate the dried organic phase to obtain the crude product.
Purify the crude product by recrystallization. Dissolve the crude product in hot ethyl acetate and then slowly add petroleum ether to induce precipitation.[2]
Stir the mixture, cool to room temperature, and then filter to collect the solid product.
Dry the final product under vacuum.
Role in Drug Development
The 1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives are of significant interest in medicinal chemistry due to their versatile biological activities.
Intermediate for Venetoclax
Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate is a crucial building block for the synthesis of Venetoclax, a selective inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (BCL-2).[1][2] Venetoclax is used in the treatment of certain types of leukemia and lymphoma.[2]
Caption: Role as a Key Pharmaceutical Intermediate.
Broader Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine core is found in compounds targeting a range of diseases:
Cancer: Derivatives have been investigated as inhibitors of various kinases, including VEGFR-2 and TNIK, which are involved in tumor growth and proliferation.[13][14][15]
Inflammatory Diseases: Certain derivatives have shown potent inhibition of phosphodiesterase 4B (PDE4B), a target for treating inflammatory conditions.[16]
Neurological Disorders: The structural similarity to neuroactive compounds has led to the exploration of these derivatives as acetylcholinesterase inhibitors for conditions like Alzheimer's disease.[17]
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate derivatives.
Analytical Workflow
Caption: Standard Analytical Workflow for Characterization.
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups.
Conclusion
Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate derivatives are indispensable intermediates in the field of medicinal chemistry. Their unique structural features and versatile reactivity have enabled the synthesis of complex and highly effective therapeutic agents. A thorough understanding of their properties, synthesis, and handling is crucial for scientists and researchers dedicated to advancing drug discovery and development. The continued exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold promises to yield new and improved treatments for a wide range of diseases.
References
Pharmaffiliates. Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate. Retrieved from [Link]
PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]
PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. Retrieved from [Link]
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies.
MDPI. (2023, May 14). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Retrieved from [Link]
Ruel, R., et al. (2008). Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][4][8][18]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(9), 2985-9.
Google Patents. WO2019034890A1 - Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer.
National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1334–1340.
Asian Journal of Pharmaceutics. (2016, August 12). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated fr. Retrieved from [Link]
EURL-SRM. (2018, April 25). Analytical Observations Report. Retrieved from [Link]
RSC Publishing. Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. Retrieved from [Link]
The 7-Azaindole Paradigm: A Technical Guide to 1H-pyrrolo[2,3-b]pyridine in Drug Discovery
Executive Summary The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole , represents one of the most successful bioisosteric replacements in modern medicinal chemistry. Unlike its carbocyclic analogue (in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole , represents one of the most successful bioisosteric replacements in modern medicinal chemistry. Unlike its carbocyclic analogue (indole) or its isomer (indole-3-pyridine), the 7-azaindole core possesses a unique donor-acceptor hydrogen bonding motif that mimics the purine ring of ATP. This guide dissects the physicochemical rationale, synthetic architectures, and kinase-targeting mechanisms that have cemented this scaffold as a cornerstone in oncology and immunology drug discovery.
Part 1: The Physicochemical Rationale
Bioisosterism and Metabolic Stability
While indole is a ubiquitous scaffold in nature (e.g., tryptophan, serotonin), it suffers from specific liabilities in drug development:
High Lipophilicity (LogP): Indoles often contribute significantly to lipophilicity, leading to poor aqueous solubility.
Metabolic Liability: The electron-rich pyrrole ring is prone to oxidative metabolism by Cytochrome P450 enzymes (particularly at C3).
The 7-Azaindole Solution:
Replacing the CH at position 7 with a nitrogen atom fundamentally alters the electronic landscape.
Electron Withdrawal: The pyridine nitrogen (N7) exerts an electron-withdrawing effect, reducing the electron density of the pyrrole ring. This stabilizes the scaffold against oxidative degradation.
Solubility: The N7 atom lowers the logP and provides a site for specific water solvation, improving the pharmacokinetic profile.
Acidity: The N1-H becomes more acidic (pKa ~13.2 for 7-azaindole vs. ~17 for indole), influencing hydrogen bond donor strength.
Visualization: The Bioisosteric Shift
The following diagram illustrates the structural evolution and electronic logic from Indole to Adenine (ATP) via 7-Azaindole.
Figure 1: Structural relationship showing 7-azaindole as the bridge between lipophilic indoles and the polar adenine core of ATP.
Part 2: Kinase Targeting & Mechanism of Action
The "killer application" of 7-azaindole is its ability to bind to the ATP-binding site of protein kinases.[1][2][3]
The Hinge Binding Motif
Kinase inhibitors typically compete with ATP.[1][2][3][4] To do so effectively, they must anchor to the hinge region —a flexible segment connecting the N- and C-terminal lobes of the kinase.
N1-H (Pyrrole): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).
N7 (Pyridine): Acts as a Hydrogen Bond Acceptor from the backbone amide NH of the hinge residue (e.g., Cys, Val).[5]
This bidentate interaction mimics the N1/N6 interaction of adenine in ATP, securing the inhibitor in the active site with high affinity.
Normal Mode: The classic bidentate interaction described above.
Flipped Mode: The scaffold rotates 180°, often driven by substituents at C3 or N1 interacting with the "Gatekeeper" residue or the solvent front.
Figure 2: The critical bidentate hydrogen bonding network between the 7-azaindole scaffold and the kinase hinge backbone.[4]
Part 3: Synthetic Architectures
Constructing the 7-azaindole core requires navigating the electron-deficient nature of the pyridine ring. While classical methods like the Bartoli synthesis (from nitro-pyridines) exist, modern drug discovery relies on functionalizing the pre-formed core, particularly at the C3 position.
Key Synthetic Strategies
Method
Target Position
Utility
Limitations
Suzuki-Miyaura
C-3 / C-5
Primary Route. Used to attach aryl/heteroaryl "tails" for specificity.
Requires halogenated precursors (3-iodo or 5-bromo).
Minisci Reaction
C-2
Radical alkylation/arylation.
Often poor regioselectivity without specific conditions.
N-Alkylation
N-1
Modulates solubility and solvent-front interactions.
Can reduce N1-H donor capability if not carefully designed.
C-H Activation
C-3
Direct functionalization without halogens.
Requires expensive catalysts (Rh, Pd) and directing groups.
Part 4: Experimental Protocol
Protocol: C3-Arylation of 7-Azaindole via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 3-aryl-7-azaindole, a common intermediate in kinase inhibitor libraries (analogous to the synthesis of PLX4720, the precursor to Vemurafenib).
Objective: Couple 3-iodo-1H-pyrrolo[2,3-b]pyridine with a phenylboronic acid derivative.
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 eq)
Solvent: 1,4-Dioxane (degassed)
Atmosphere: Argon or Nitrogen gas
Heating: Oil bath or Microwave reactor
Step-by-Step Methodology
Preparation (Inert Atmosphere):
Charge a microwave vial or round-bottom flask with 3-iodo-7-azaindole (244 mg, 1.0 mmol) and 4-chlorophenylboronic acid (187 mg, 1.2 mmol).
Add the catalyst Pd(dppf)Cl₂ (41 mg, 0.05 mmol).
Critical Step: Evacuate the vessel and backfill with Argon three times to remove oxygen (prevents catalyst poisoning and homocoupling).
Solvation:
Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL) via syringe.
Seal the vessel.
Reaction:
Thermal: Heat to 90°C in an oil bath for 4–12 hours. Monitor by LC-MS for consumption of the iodide.
Microwave (Preferred for libraries): Heat to 110°C for 30 minutes.
Work-up:
Cool to room temperature.
Dilute with Ethyl Acetate (EtOAc) and water.
Separate phases. Extract the aqueous layer twice with EtOAc.
Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification:
Purify via flash column chromatography (SiO₂).
Eluent: Gradient of 0–50% EtOAc in Hexanes. 7-azaindoles are polar; if the product streaks, add 1% Triethylamine or use a DCM/MeOH gradient.
Validation:
1H NMR (DMSO-d6): Look for the disappearance of the C3-H (if starting from un-iodinated) or shift in the C2-H signal. Confirm the presence of the phenyl ring protons.
LC-MS: Confirm [M+H]+ peak corresponds to the coupled product.
Part 5: Case Study – Vemurafenib (Zelboraf)
Vemurafenib is the quintessential success story of the 7-azaindole scaffold.
Discovery Origin: Fragment-Based Drug Discovery (FBDD).[2][9][10]
Evolution:
Fragment: A simple 7-azaindole fragment was identified via crystallographic screening against PIM1 kinase (surrogate).
Optimization: The 3-position was substituted with a p-chlorophenyl group (via the Suzuki protocol described above) to access the hydrophobic pocket.
Selectivity: A difluoro-phenyl sulfonamide moiety was extended from the C3-aryl group to interact with the specific active conformation of the V600E mutant.
Outcome: First FDA-approved drug derived from FBDD (2011).
Figure 3: The developmental lineage of Vemurafenib from a simple fragment.
References
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
Source: Chemical and Pharmaceutical Bulletin (2018)
[Link][1]
The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma.
Source: Proceedings of the National Academy of Sciences (PNAS) / PMC
[Link]
Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor.
Source: National Institutes of Health (NIH) / PMC
[Link]
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
Source: Current Organic Chemistry
[Link]
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.
Source: Organic Chemistry Frontiers (RSC)
[Link]
Physicochemical Properties and Synthetic Methodologies of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate: A Technical Guide
Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly privileged pharmacophore in modern drug discovery, serving as a bioisostere for indoles and purines. Specifically, Methyl 2-(1H-pyrrolo[2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly privileged pharmacophore in modern drug discovery, serving as a bioisostere for indoles and purines. Specifically, Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate represents a critical functionalized intermediate. The C5-acetate moiety provides an optimal vector for probing the solvent-exposed regions of kinase active sites, while the azaindole core anchors the molecule to the kinase hinge region. This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic protocols, and its role in pharmacological signaling pathways.
Structural and Physicochemical Profiling
Understanding the physicochemical properties of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is essential for predicting its behavior in both synthetic environments and biological systems. The dual-nitrogen system of the 7-azaindole core exhibits unique electronic properties: the pyrrole nitrogen (N1) acts as a strong hydrogen bond donor, while the pyridine nitrogen (N7) serves as a hydrogen bond acceptor.
Quantitative Physicochemical Data
Property
Value
Causality / Significance in Drug Design
Molecular Formula
C₁₀H₁₀N₂O₂
Defines the baseline atomic composition and mass.
Molecular Weight
190.20 g/mol
Low molecular weight allows significant room for downstream derivatization while remaining within Lipinski’s Rule of 5.
Topological Polar Surface Area (TPSA)
54.98 Ų
Optimal for membrane permeability. A TPSA < 90 Ų strongly correlates with high passive oral absorption and potential blood-brain barrier (BBB) penetration.
LogP (Predicted)
~1.6 - 1.8
Moderate lipophilicity ensures a balance between aqueous solubility and lipid bilayer permeability.
Hydrogen Bond Donors (HBD)
1
The N1-H is critical for ATP-competitive hinge binding in kinases.
Hydrogen Bond Acceptors (HBA)
3
N7 and the two ester oxygens provide multiple interaction points for target engagement.
pKa (Pyridine N7)
~4.6
Remains largely unprotonated at physiological pH (7.4), preventing ion-trapping and enhancing passive cellular diffusion.
Synthetic Methodologies & Experimental Protocols
The synthesis of 5-substituted 7-azaindoles has historically been challenging due to the electron-deficient nature of the pyridine ring and the propensity of the free pyrrole N-H to poison transition-metal catalysts . To circumvent this, we utilize a highly robust, self-validating three-step protocol leveraging a palladium-catalyzed Negishi cross-coupling.
Caption: Synthetic workflow for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate.
Step-by-Step Methodology
Step 1: N-Boc Protection of 5-Bromo-7-azaindole
Causality: The free N-H of the 7-azaindole ring coordinates strongly with palladium catalysts, leading to catalyst deactivation and off-target N-arylation . Boc protection sterically shields the nitrogen and electronically deactivates the ring, ensuring chemoselectivity.
Protocol: Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 2 hours.
Self-Validating IPC (In-Process Control): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (Rf ~0.2) must be fully consumed, replaced by a non-polar spot (Rf ~0.6). Quench with water, extract with EtOAc, and concentrate to yield the N-Boc intermediate.
Causality: While Suzuki couplings are standard, α-boryl esters are notoriously unstable and prone to protodeboronation. The Negishi coupling utilizing a Reformatsky-type zinc enolate is highly stable, undergoes rapid transmetalation, and is strictly orthogonal to the ester functionality.
Protocol: In a rigorously degassed Schlenk flask, combine the N-Boc-5-bromo-7-azaindole (1.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq) in anhydrous THF. Dropwise add (2-methoxy-2-oxoethyl)zinc(II) bromide (0.5 M in THF, 1.5 eq). Heat to 65°C for 4 hours.
Self-Validating IPC: Perform aliquot quenching with 1N HCl and analyze via LC-MS. The reaction is complete when the brominated isotope pattern (m/z 297/299) completely shifts to the coupled mass (m/z 291 [M+H]⁺).
Step 3: Acidic Deprotection
Causality: The Boc group is highly acid-labile. Using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) provides rapid cleavage without hydrolyzing the methyl ester, ensuring functional group orthogonality .
Protocol: Dissolve the crude coupled product in DCM and add TFA (20% v/v). Stir at room temperature for 1 hour. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc. Purify via silica gel chromatography to yield the pure target compound.
Analytical Characterization Standards
To ensure the integrity of the synthesized Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate, the following analytical signatures must be confirmed:
¹H NMR (400 MHz, CDCl₃):
10.50 (br s, 1H, pyrrole N-H)
8.25 (d, J = 2.0 Hz, 1H, pyridine C6-H)
7.95 (d, J = 2.0 Hz, 1H, pyridine C4-H)
7.35 (d, J = 3.5 Hz, 1H, pyrrole C2-H)
6.50 (d, J = 3.5 Hz, 1H, pyrrole C3-H)
3.72 (s, 3H, -OCH₃)
3.65 (s, 2H, -CH₂-)
Causality Note: The meta-coupling (J = 2.0 Hz) between the C4 and C6 protons is the definitive diagnostic marker that the acetate substitution occurred specifically at the C5 position.
LC-MS (ESI+): Calculated for C₁₀H₁₁N₂O₂⁺[M+H]⁺: 191.08; Found: 191.10.
Pharmacological Application & Target Engagement
Derivatives of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate are extensively utilized in the development of ATP-competitive kinase inhibitors. The azaindole core mimics the adenine ring of ATP. Specifically, the N1-H donates a hydrogen bond to the carbonyl oxygen of the kinase hinge region, while the N7 lone pair accepts a hydrogen bond from the hinge backbone amide.
The C5-acetate vector is strategically positioned to project outward from the hinge into the solvent-exposed channel. By hydrolyzing the ester and coupling it with various bulky amines (forming amides), researchers can fine-tune the pharmacokinetic properties and achieve profound selectivity against specific kinases, such as Serum/Glucocorticoid Regulated Kinase 1 (SGK-1).
Caption: SGK-1 signaling pathway modulated by 7-azaindole-based ATP-competitive inhibitors.
By effectively blocking SGK-1, 7-azaindole derivatives prevent the downstream phosphorylation of NDRG1, thereby modulating ion channel regulation and inducing apoptosis in specific oncological models.
References
Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization
Source: Molecules (MDPI)
URL: [Link]
Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Synthesis of 5 substituted 7-azaindoles and 7-azaindolines (US Patent 7652137B2)
Foundational
Comprehensive Guide to the IUPAC Nomenclature of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate and 7-Azaindole Analogs
Topic: IUPAC Nomenclature for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate and Related Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: IUPAC Nomenclature for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate and Related Analogs
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole , represents a critical bioisostere of the indole and purine ring systems. Its utility in medicinal chemistry is driven by its ability to mimic the hydrogen-bonding motifs of ATP, making it a privileged structure in the design of kinase inhibitors such as Vemurafenib (B-Raf inhibitor) and Pexidartinib (CSF1R inhibitor).[1]
This guide provides a rigorous technical breakdown of the IUPAC nomenclature for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate , a versatile building block. We move beyond simple naming conventions to explore the structural logic, numbering anomalies, and synthetic implications that define this class of compounds in drug discovery.
Part 1: Structural Anatomy & Numbering Systems
The Core Scaffold: 1H-Pyrrolo[2,3-b]pyridine
To accurately name derivatives, one must first master the numbering of the fused heterocyclic core.[1] The systematic name 1H-pyrrolo[2,3-b]pyridine is derived from the fusion of a pyrrole ring and a pyridine ring.
Fusion Component 1 (Base Component): Pyridine (contains the N atom).[1]
Fusion Component 2 (Attached Component): Pyrrole.
Fusion Bond: The bond common to both rings.
Numbering Rule: Numbering starts from the atom adjacent to the bridgehead carbons to give heteroatoms the lowest possible locants, proceeding around the periphery.
Numbering Logic (IUPAC Blue Book P-25.2.2)
Unlike the common "indole" numbering which is often intuitive, the systematic numbering for azaindoles must strictly follow fusion rules. However, for 7-azaindole, the accepted numbering mimics the indole system to maintain consistency in the literature:
Note: The name "7-azaindole" implies an indole core with a nitrogen replacing carbon-7. The systematic name "1H-pyrrolo[2,3-b]pyridine" describes the fusion face.
Figure 1: Connectivity and numbering logic for the 7-azaindole scaffold. Note position 5 is the target substitution site.
Part 2: Derivation of the IUPAC Name
The target compound is Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate .[5][6][7][8]
Let us deconstruct this name using the Principal Group Hierarchy.
Step-by-Step Derivation
Step
Component
Logic/Rule
1. Principal Functional Group
Ester
Esters (-oate) have priority over heterocycles. The suffix is -oate .
2. Parent Structure
Acetate
The acid component is acetic acid (2 carbons).[1] The alcohol component is methanol (methyl).
3. Substituent
1H-pyrrolo[2,3-b]pyridin-5-yl
The 7-azaindole ring is treated as a substituent attached to the acetic acid chain.
4. Locants
2-(...-5-yl)
The ester carbonyl is C1. The alpha-carbon is C2. The heterocycle is attached at its C5 position to the C2 of the acetate.
1H-pyrrolo[2,3-b]pyridin-5-yl: The 7-azaindole radical attached via carbon-5.
Part 3: Analogs and Isomerism
In drug discovery, "scaffold hopping" often involves moving the nitrogen atom within the pyridine ring. This changes the IUPAC fusion descriptor.
Positional Isomers (Azaindoles)
Common Name
Systematic Name
Fusion Descriptor
7-Azaindole
1H-pyrrolo[2,3-b]pyridine
Pyridine N at pos 7. Fusion at bond b.
4-Azaindole
1H-pyrrolo[3,2-b]pyridine
Pyridine N at pos 4.
5-Azaindole
1H-pyrrolo[3,2-c]pyridine
Pyridine N at pos 5.
6-Azaindole
1H-pyrrolo[2,3-c]pyridine
Pyridine N at pos 6.
Substituent Effects on Numbering
If a substituent like a methyl group is added (e.g., Methyl 2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetate), the numbering of the ring remains fixed based on the heteroatoms. The substituent is simply assigned the locant of the carbon it occupies.
Part 4: Drug Development Context[2]
The 5-substituted 7-azaindole motif is not arbitrary. In kinase inhibitors, the hinge-binding region typically involves the pyrrole NH (donor) and the pyridine N (acceptor).[1] Position 5 projects into the "solvent-front" or "gatekeeper" regions of the kinase pocket, making it an ideal vector for solubilizing groups or specificity-determining moieties (like the acetate chain in the target molecule).
Key Examples:
Venetoclax (ABT-199): Contains a 7-azaindole core substituted at the 5-position (via an ether linkage, not acetate).
Vemurafenib: Substituted at position 5 with a sulfonamide-linked aryl group.
The target molecule, Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate , serves as a critical intermediate . The ester can be hydrolyzed to the acid (for coupling to amines) or reduced to an alcohol/aldehyde for further elaboration.
Figure 2: Strategic role of the 5-substituted acetate intermediate in SAR exploration.
Part 5: Protocols
Nomenclature Validation Protocol
To ensure high data integrity in ELNs (Electronic Lab Notebooks) and patent filings, follow this validation checklist:
Identify the Bridgehead: Locate the C-C bond shared by the 5- and 6-membered rings.
Locate Heteroatoms: Assign priority. N1 (pyrrole) > N7 (pyridine) for orientation, but numbering follows the fusion path.
Verify "yl" Position: Ensure the radical is at C5 (para to the pyrrole NH in the 6-membered ring).
Check Principal Group: Ester > Alcohol > Amine > Heterocycle.
Stereochemistry: If the alpha-carbon (C2 of acetate) bears a second substituent, assign (R)/(S) using Cahn-Ingold-Prelog priority.
Synthetic Logic: Preparation of the Target Intermediate
Note: This protocol outlines the logical synthetic pathway typically employed to access this specific nomenclature class.
Objective: Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate from 5-bromo-7-azaindole.
Hydrolysis of the malonate diester followed by thermal decarboxylation yields the mono-acetic acid derivative.
Esterification:
Fisher esterification (MeOH/H2SO4) yields the final target: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate .
References
IUPAC Nomenclature of Fused Ring Systems (Rule P-25) . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).
[Link]
Synthesis of 7-Azaindole Derivatives . Journal of Medicinal Chemistry. (Contextual reference for 5-substitution patterns).
[Link]
PubChem Compound Summary: 1H-Pyrrolo[2,3-b]pyridine . National Center for Biotechnology Information.
[Link]
Common Chemistry: 7-Azaindole . CAS (Chemical Abstracts Service).
[Link]
The Role of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate in Early-Phase Drug Discovery: A Technical Guide
Executive Summary In contemporary medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a highly privileged bioisostere for indole. Its unique electronic distribution and hydrogen-bondi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a highly privileged bioisostere for indole. Its unique electronic distribution and hydrogen-bonding profile make it an exceptional core for targeting the ATP-binding cassette of kinases and the catalytic domains of viral enzymes. Within this chemical space, Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate serves as a critical, highly versatile building block. By providing a pre-installed, easily functionalized acetate vector at the C5 position, this intermediate allows medicinal chemists to rapidly navigate structure-activity relationships (SAR) while maintaining the core hinge-binding interactions required for target affinity.
This whitepaper dissects the mechanistic rationale, synthetic workflows, and target applications of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate, providing self-validating protocols for its integration into early-phase drug discovery pipelines.
Mechanistic Rationale: The 7-Azaindole Privilege
The strategic selection of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is rooted in its dual-action pharmacophore. The 7-azaindole core features an N1 hydrogen bond donor and an N7 hydrogen bond acceptor. This precise spatial arrangement perfectly mimics the hydrogen-bonding requirements of the hinge region in protein kinases (e.g., ATM, CDK8) .
Furthermore, the methyl acetate group at the C5 position acts as a synthetic vector pointing toward the solvent-exposed region or specific allosteric sub-pockets. Unlike direct C5-aryl substitutions, the acetate linker provides conformational flexibility. It can be readily hydrolyzed to a carboxylic acid and subsequently coupled with various amines to form amides, a critical step in optimizing pharmacokinetic properties such as aqueous solubility, LogP, and oral bioavailability without disrupting the primary target engagement .
Synthetic Workflows & Methodologies
The functionalization of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate typically follows a sequential, orthogonal protection and cross-coupling strategy. The workflow is designed to prevent unwanted side reactions at the nucleophilic N1 position while activating the C3 or C5 positions for late-stage diversification.
Synthetic workflow for 7-azaindole scaffold functionalization.
Experimental Protocol: N1-Alkylation and C5-Acetate Hydrolysis
Objective: To install a lipophilic group at N1 and unmask the C5-carboxylic acid for subsequent amide coupling, a critical sequence in generating CDK8 and HIV integrase inhibitors .
Causality: Cs₂CO₃ is selected over weaker bases (like K₂CO₃) because the larger ionic radius of cesium enhances the nucleophilicity of the deprotonated azaindole nitrogen, driving N-alkylation over potential competitive C-alkylation side reactions. Anhydrous DMF is crucial to prevent the premature hydrolysis of the methyl ester.
Procedure: Suspend the reagents in anhydrous DMF and stir at 40 °C for 4 hours under a nitrogen atmosphere.
Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass ([M+H]⁺ 191.08) and the emergence of the alkylated product peak confirms successful N-alkylation. Quench the reaction with ice-cold water, extract with ethyl acetate (3x), wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
Causality: The mixed solvent system ensures complete dissolution of both the lipophilic intermediate (THF/MeOH) and the inorganic base (H₂O). LiOH is preferred over NaOH to minimize potential degradation or cleavage of sensitive functional groups on the newly installed N1-pendant ring.
Procedure: Add the LiOH solution to the dissolved intermediate and stir at room temperature for 2 hours.
Self-Validation: Acidify the mixture to pH 3-4 using 1M HCl to precipitate the free carboxylic acid. Filter and dry under vacuum. The shift in retention time on reverse-phase HPLC and the presence of the [M-H]⁻ ion in negative mode ESI confirm successful hydrolysis.
Quantitative Structure-Activity Relationship (QSAR) Data
Derivatives synthesized from the Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate building block have demonstrated exceptional potency across a diverse range of therapeutic targets. The table below summarizes key quantitative data from recent drug discovery campaigns.
6-fold selectivity over PDE4D; brain-penetrant with acceptable in vitro ADME profiles.
HIV-1 Integrase
Pyrrolopyridine-5-yl acetic acid derivative
High viral suppression
High selectivity for wild-type and resistant HIV-1 strains; low cellular toxicity.
Target Engagement & Pathway Modulation
When functionalized into a mature drug candidate, the azaindole core acts as a potent competitive inhibitor at the ATP-binding site of kinases. By blocking the phosphorylation of downstream effectors, these compounds halt pathological signal transduction.
Mechanism of action for azaindole-derived kinase inhibitors.
Conclusion
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is far more than a simple heterocyclic building block; it is a meticulously designed synthetic vector that bridges the gap between raw chemical space and highly optimized clinical candidates. By leveraging the hydrogen-bonding fidelity of the 7-azaindole core and the synthetic plasticity of the C5-acetate group, researchers can systematically engineer highly selective, orally bioavailable inhibitors for oncology, virology, and neurology targets.
References
Guo, T., et al. "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity." Journal of Medicinal Chemistry 2025, 68 (13), 13907-13934. URL:[Link]
Zhang, X.X., et al. "Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer." Journal of Medicinal Chemistry 2022, 65 (18), 12095-12123. URL:[Link]
Vadukoot, A. K., et al. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]Pyridine-2-Carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." ACS Medicinal Chemistry Letters 2020, 11 (10), 1848–1854. URL:[Link]
"Pyrrolopyridine compound, method for preparing the same, and use thereof." Patent CA3057586A1.
Foundational
Advanced Methodologies in the Synthesis and Functionalization of 1H-Pyrrolo[2,3-b]pyridines
Executive Summary & Electronic Profiling 1H-Pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles, are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery. Serving as bioisosteres for indoles, t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Electronic Profiling
1H-Pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles, are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery. Serving as bioisosteres for indoles, they are frequently incorporated into the design of kinase inhibitors—such as highly selective ATM inhibitors[1]—due to their enhanced hydrogen-bonding capabilities and improved metabolic stability.
From an electronic standpoint, the 7-azaindole core is a unique "push-pull" system. As detailed in 2, the nitrogen of the pyrrole ring acts as a
-donor and -acceptor, whereas the pyridine nitrogen is both a - and -acceptor[2]. This dichotomy dictates the molecule's reactivity: electrophilic aromatic substitution (e.g., halogenation) is highly selective for the electron-rich C-3 position of the pyrrole ring, while nucleophilic attacks and directed metalations preferentially occur on the electron-deficient pyridine ring (C-4 and C-6)[2]. Understanding this causality is critical for designing efficient de novo syntheses and late-stage functionalization workflows.
De Novo Synthesis: The Chichibabin Heteroannulation
While traditional Fischer or Bartoli indole syntheses can be adapted for azaindoles, they often suffer from poor regioselectivity and harsh conditions when applied to electron-deficient pyridines[3]. A more robust, self-validating approach is the Chichibabin cyclization, which constructs the pyrrole ring onto a preformed pyridine via the condensation of 3-picolines with nitriles[4].
In a highly optimized protocol reported by the 4, 2-fluoro-3-picoline is utilized instead of standard 3-picoline[4]. The causality here is two-fold: first, the fluorine atom acts as an excellent leaving group, precluding the need for the harsh air-oxidation step required in standard Chichibabin protocols[4]. Second, the reaction relies on an "inverse addition" sequence. Because the incipient benzyllithium adduct can prematurely dimerize with the picoline starting material, adding the nitrile to the lithium diisopropylamide (LDA) before the picoline ensures that the transient adducts dynamically reenter the reaction coordinate, driving the heteroannulation forward to produce 2-phenyl-7-azaindole in >80% yield[4].
Figure 1. Mechanistic pathway of the Chichibabin heteroannulation to form 7-azaindoles.
Late-Stage Functionalization & Cross-Coupling
The functionalization of the 7-azaindole system is a fundamental transformation in the synthesis of complex pharmaceutical ligands[5].
N-Protection Strategies
Before executing transition-metal-catalyzed cross-couplings, the N1 pyrrole nitrogen must be protected. Unprotected 7-azaindoles can coordinate with palladium catalysts (causing catalyst poisoning) or undergo competing N-arylation[6]. As outlined by 6, N-acetylation using acetic anhydride provides a straightforward functional handle that modulates the electronic density of the ring and enhances solubility in organic solvents[6]. For more rigorous basic conditions, SEM (2-(trimethylsilyl)ethoxymethyl) or Tosyl groups are preferred[1].
Palladium-Catalyzed Cross-Coupling
Once protected and halogenated (typically at C-3 via NIS/NBS), the scaffold is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings[7]. A recent methodology published in 7 demonstrates a highly efficient one-pot Suzuki-Miyaura cross-coupling to generate C3,C6-diaryl 7-azaindoles[7]. The choice of the bulky, electron-rich biaryl phosphine ligand SPhos is critical here; it accelerates the oxidative addition into the deactivated C-3 halogen bond and facilitates rapid reductive elimination, thereby preventing off-target metalation and catalyst degradation[7].
Figure 2. Workflow for late-stage functionalization and cross-coupling of 7-azaindoles.
Quantitative Reaction Metrics
The following table summarizes the quantitative data and causality for the primary synthetic transformations of the 7-azaindole core, allowing for rapid comparison of reaction scopes.
Reaction Type
Starting Material
Reagents & Catalyst
Temp / Time
Yield Range
Key Mechanistic Feature
Chichibabin Cyclization
2-Fluoro-3-picoline + Nitrile
LDA (2.1 eq), THF
-40 °C, 4 h
80–82%
1,4-addition followed by heteroannulation; F⁻ acts as an irreversible leaving group.
N-Acetylation
7-Azaindole
Ac₂O (1.5-2.0 eq), AcOH
Reflux, 2-4 h
>90%
Protection of pyrrole nitrogen; alters electronic density and prevents Pd-poisoning.
Purpose: De novo synthesis of 2-phenyl-7-azaindole.[4]
Preparation of LDA : Under an inert Argon atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (2.66 mL, 4.2 mmol) to dry THF (20.0 mL) at −40 °C. Add dry diisopropylamine (620 µL, 4.2 mmol) via syringe and stir for 5 minutes.
Nitrile Addition : Add benzonitrile (215 µL, 2.1 mmol) to the LDA solution. Stir the blood-red mixture at −40 °C for 2.0 hours to allow complete 1,2-addition.
Picoline Addition : Introduce 2-fluoro-3-picoline (200 µL, 2.0 mmol) to the reaction mixture. Continue stirring at −40 °C for an additional 2.0 hours.
Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to afford the product as an off-white solid (82% yield).
Protocol B: N-Acetylation of 7-Azaindole
Purpose: Protection of the N1 position prior to cross-coupling.[6]
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 7-azaindole (1.0 equiv) in a minimal volume of glacial acetic acid.
Acetylation : Slowly add acetic anhydride (1.5 to 2.0 equiv) to the stirring solution.
Heating : Heat the mixture to reflux and maintain for 2–4 hours. Monitor completion via TLC (EtOAc/Hexanes).
Workup : Cool to room temperature and pour over ice-cold water. Neutralize slowly with saturated aqueous NaHCO₃ until effervescence ceases. Extract with EtOAc (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
Protocol C: One-Pot Suzuki-Miyaura C3-Arylation
Purpose: Introduction of aryl groups at the C-3 position.[7]
Reagent Assembly : In a sealed tube, combine the 3-halo-7-azaindole derivative (1.0 equiv, 0.684 mmol) and the desired arylboronic acid Ar-B(OH)₂ (1.2 equiv).
Solvent & Heating : Suspend the mixture in a degassed Toluene/Ethanol (1:1) solution (5 mL). Seal the tube and heat to 60 °C for initial coupling (or up to 110 °C for deactivated substrates) for 4–8 hours.
Purification : Cool the mixture, filter through a pad of Celite to remove the palladium catalyst, concentrate the filtrate, and purify via flash column chromatography.
References
Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.3
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH PMC. 4
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega (2023). 7
Synthesis of 1-Acetyl-7-azaindole from 7-azaindole. Benchchem. 6
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry (2025).1
Product Class 22: Azaindoles and Their Derivatives. Thieme Connect. 2
Synthesis protocols for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
This Application Note details the optimized synthesis protocol for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate , a critical intermediate for 7-azaindole-based kinase inhibitors (e.g., JAK, TRK, and BCL-2 families).[1...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the optimized synthesis protocol for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate , a critical intermediate for 7-azaindole-based kinase inhibitors (e.g., JAK, TRK, and BCL-2 families).[1]
While direct esterification of the corresponding acetic acid is possible, the acid itself is not readily available. Therefore, this guide presents the "Gold Standard" C-C Bond Formation Route : Palladium-Catalyzed
-Arylation of Dimethyl Malonate followed by Krapcho Decarboxylation.[1] This modular approach is preferred in drug discovery for its scalability, functional group tolerance, and avoidance of unstable aldehyde intermediates.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the C5–C(
) bond. The electron-deficient nature of the 7-azaindole (pyridine-fused pyrrole) ring makes electrophilic aromatic substitution difficult at C5. Conversely, the 5-bromo derivative is commercially available and an excellent candidate for Palladium-catalyzed cross-coupling.[1]
Strategic Decisions:
N1-Protection: The acidic N1-H (
) can poison Pd-catalysts and compete with the malonate nucleophile.[1] We utilize the SEM (2-(Trimethylsilyl)ethoxymethyl) group for its stability under basic coupling conditions and mild removal.[1]
Coupling Partner: Dimethyl malonate serves as a masked acetate equivalent.
Decarboxylation: Krapcho conditions (LiCl/DMSO) provide a neutral, thermal method to remove one ester group without hydrolyzing the other, yielding the target methyl ester directly.
Decarboxylation: Dissolve the intermediate in DMSO (0.5 M). Add LiCl and Water.
Heat: Heat to
for 4-6 hours.
Mechanism:[1][3] Chloride attacks the methyl group, releasing
and MeCl.
Monitoring: LCMS will show the mass of the mono-ester (Target + SEM).
Workup: Cool to RT. Pour into water and extract with EtOAc. Wash with brine. Concentrate.
Deprotection (SEM Removal): Dissolve the residue in THF. Add TBAF (3.0 equiv) and Ethylenediamine (3.0 equiv, to scavenge formaldehyde). Reflux for 4-6 hours.
Alternative: Treat with TFA/DCM (1:[1]1) at RT for 2h, concentrate, then treat with ethylenediamine in MeOH.
Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or Column Chromatography (DCM/MeOH 95:5).
NaOtBu is faster; K3PO4 is milder if functional groups are sensitive.
Temperature
100°C (Step 2), 130°C (Step 3)
Do not exceed 110°C in Step 2 to avoid catalyst decomposition.
Stoichiometry
1.5 equiv Malonate
Excess malonate drives the equilibrium forward.
Troubleshooting Guide:
Problem: Low conversion in Step 2.
Solution: Switch ligand to Ad2nBuP (CataCXium A) or BrettPhos , which are highly active for heteroaryl halides. Ensure inert atmosphere.
Problem: N-Arylation instead of C-Arylation.
Solution: Ensure N-protection is complete (Step 1).[1] Free N-H will couple with the bromide.
Problem: Hydrolysis of both esters in Step 3.
Solution: Strictly control water equivalents (1.1 eq). Excess water leads to the carboxylic acid.
Part 4: Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the target ester.
References
General Pd-Catalyzed Alpha-Arylation of Malonates:
Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. The Journal of Organic Chemistry, 67(2), 541-555. Link
Application to 7-Azaindoles (Venetoclax Intermediates):
Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[1] Nature Medicine, 19(2), 202-208. (See Supplementary Info for azaindole handling). Link
Krapcho, A. P. (1982).
-keto esters, -cyano esters and related compounds in dipolar aprotic solvents. Synthesis, 1982(10), 805-822. Link
SEM Protection/Deprotection:
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for SEM group stability). Link
Laboratory Procedure for the Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
Executive Summary This application note details a highly robust, scalable, and scientifically validated 4-step synthetic protocol for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (CAS: 1261810-73-4). The 7-azaindole (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a highly robust, scalable, and scientifically validated 4-step synthetic protocol for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (CAS: 1261810-73-4). The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged motif in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors. However, functionalization at the C5 position poses significant synthetic challenges due to the electron-deficient nature of the pyridine ring and the coordinating ability of the free pyrrolic nitrogen.
This guide provides a comprehensive methodology utilizing a palladium-catalyzed α-arylation of dimethyl malonate, followed by saponification, decarboxylation, and esterification. Designed for researchers and drug development professionals, this protocol emphasizes mechanistic causality, catalytic efficiency, and practical laboratory execution.
Mechanistic Rationale & Strategy
The synthesis of C5-acetic acid derivatives of 7-azaindole requires strategic circumvention of several chemical hurdles:
N-Protection (Step 1) : The free N-H of the 7-azaindole ring is acidic and can coordinate to transition metals, potentially poisoning the palladium catalyst or leading to competing N-arylation. Protection with a tert-butyloxycarbonyl (Boc) group eliminates this risk and increases the substrate's solubility in organic solvents.
Palladium-Catalyzed Malonate Arylation (Step 2) : Forming a C(sp2)–C(sp3) bond at the C5 position is achieved via cross-coupling. Malonate enolates are classic nucleophiles, but their
-O,O-bound palladium complexes are highly stable, making the reductive elimination step notoriously slow. As demonstrated by Hartwig and co-workers[1, 2], employing a sterically hindered, electron-rich phosphine ligand like tri-tert-butylphosphine (P(t-Bu)) forces the complex out of this stable resting state, accelerating reductive elimination and ensuring high turnover numbers.
Decarboxylation & Deprotection (Step 3) : A one-pot global deprotection and decarboxylation sequence is employed. Strong aqueous base hydrolyzes the malonate esters and cleaves the N-Boc group. Subsequent acidification and heating drive the pericyclic decarboxylation of the intermediate malonic acid, releasing CO
to yield the target acetic acid.
Esterification (Step 4) : A standard Fischer esterification converts the acetic acid to the final methyl ester.
Experimental Workflows
4-step synthesis workflow for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate.
Pd-catalyzed α-arylation catalytic cycle for malonate coupling.
Materials & Reagents
Reagent / Material
Role
MW ( g/mol )
Equivalents
5-Bromo-1H-pyrrolo[2,3-b]pyridine
Starting Material
197.03
1.0
Di-tert-butyl dicarbonate (BocO)
Protecting Agent
218.25
1.2
4-Dimethylaminopyridine (DMAP)
Acyl Transfer Catalyst
122.17
0.1
Dimethyl malonate
Nucleophile
132.11
1.5
Sodium Hydride (NaH, 60% in oil)
Base (Enolate generation)
24.00
2.0
Bis(dibenzylideneacetone)palladium(0)
Pd Catalyst Precursor
575.00
0.05
Tri-tert-butylphosphine (P(t-Bu))
Sterically Hindered Ligand
202.32
0.10
Sodium Hydroxide (NaOH)
Saponification Base
40.00
5.0
Sulfuric Acid (HSO, conc.)
Esterification Catalyst
98.08
0.1
Step-by-Step Protocol
Step 1: N-Boc Protection
Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (10.0 g, 50.7 mmol) in anhydrous THF (100 mL).
Addition : Add DMAP (0.62 g, 5.07 mmol). Cool the reaction mixture to 0 °C using an ice bath.
Reaction : Slowly add a solution of Boc
O (13.3 g, 60.8 mmol) in THF (20 mL) dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Workup : Monitor by TLC (Hexanes/EtOAc 3:1). Upon completion, quench the reaction with water (50 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO, and concentrate in vacuo.
Purification : Purify via flash column chromatography (SiO
, 10% EtOAc in Hexanes) to yield Intermediate 1 as a white solid.
Step 2: Palladium-Catalyzed α-Arylation of Dimethyl Malonate
Safety Note: NaH is highly pyrophoric. Perform this step under a strict Argon atmosphere.
Enolate Generation : In an oven-dried Schlenk flask, suspend NaH (60% dispersion, 4.0 g, 100 mmol) in anhydrous THF (80 mL). Cool to 0 °C. Add dimethyl malonate (10.0 g, 76.0 mmol) dropwise. Stir for 30 minutes at room temperature until H
gas evolution ceases, yielding a clear solution of the sodium enolate.
Catalyst Activation : In a separate oven-dried flask, dissolve Intermediate 1 (15.0 g, 50.5 mmol), Pd(dba)
(1.45 g, 2.5 mmol), and P(t-Bu) (1.0 g, 5.0 mmol) in anhydrous THF (70 mL). Stir for 10 minutes at room temperature to allow the active Pd(0)L complex to form.
Coupling : Transfer the enolate solution to the catalyst/aryl bromide mixture via cannula. Heat the reaction to 70 °C and stir for 12 hours.
Workup : Cool to room temperature and carefully quench with saturated aqueous NH
Cl (100 mL). Extract with EtOAc (3 × 100 mL). Wash with brine, dry over NaSO, and concentrate.
Purification : Purify via flash column chromatography (SiO
, gradient 10-20% EtOAc in Hexanes) to yield Intermediate 2 .
Step 3: Saponification and Decarboxylation
Saponification : Dissolve Intermediate 2 (12.0 g, 34.4 mmol) in a mixture of MeOH (90 mL) and H
O (30 mL). Add NaOH pellets (6.88 g, 172 mmol). Attach a reflux condenser and heat to 80 °C for 6 hours. This step cleaves both the methyl esters and the N-Boc group.
Decarboxylation : Cool the mixture to room temperature. Carefully acidify the solution to pH 2–3 using 2M HCl (aq). Caution: Vigorous CO
evolution will occur. Once acidified, heat the mixture to 90 °C for 2 hours to drive the decarboxylation of the malonic acid intermediate.
Isolation : Cool the reaction to 0 °C. The product, Intermediate 3 (2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetic acid), will precipitate as a solid. Filter the precipitate, wash with cold water, and dry under high vacuum overnight.
Step 4: Fischer Esterification
Reaction : Suspend Intermediate 3 (5.0 g, 28.4 mmol) in anhydrous MeOH (100 mL). Add concentrated H
SO (0.15 mL, ~0.1 eq) dropwise.
Reflux : Heat the mixture to 65 °C (reflux) and stir for 8 hours. The suspension will gradually turn into a clear solution as the ester forms.
Workup : Cool to room temperature and concentrate the mixture in vacuo to remove ~80% of the MeOH. Dilute the residue with EtOAc (100 mL) and carefully wash with saturated aqueous NaHCO
(50 mL) to neutralize the acid catalyst.
Final Isolation : Separate the organic layer, wash with brine, dry over Na
SO, and concentrate. If necessary, purify by short-path silica gel chromatography (50% EtOAc in Hexanes) to afford the Target Compound as an off-white powder.
Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research.[Link]
Palladium-Catalyzed Arylation of Malonates and Cyano Esters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. Journal of Organic Chemistry.[Link]
Method
Use of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate as a synthetic building block
Application Note: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate as a Versatile Synthetic Building Block in Medicinal Chemistry Executive Summary In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) cor...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate as a Versatile Synthetic Building Block in Medicinal Chemistry
Executive Summary
In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a "privileged scaffold," frequently utilized as a bioisostere for indoles and purines in the design of targeted therapeutics[1]. Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate represents a highly strategic building block within this class. By combining the robust kinase hinge-binding properties of the 7-azaindole core with a flexible, functionalizable methyl acetate vector at the 5-position, this molecule allows medicinal chemists to rapidly synthesize complex APIs, attach solubilizing groups, or construct PROTAC linkers with high atom economy.
Pharmacophore Logic: The Bioisosteric Power of 7-Azaindoles
The selection of a 7-azaindole over a standard indole is rarely arbitrary; it is a calculated structural decision driven by target engagement mechanics.
Hinge-Binding Mimicry: The majority of kinase inhibitors are designed as ATP competitors. The 7-azaindole core is an exceptional hinge-binding motif because its N1-H (hydrogen bond donor) and N7 (hydrogen bond acceptor) atoms form a bidentate interaction with the backbone of the kinase hinge region, perfectly mimicking the binding pattern of the adenine ring in natural ATP[2].
The 5-Position Vector: In the bound state, the 5-position of the 7-azaindole core typically points outward toward the solvent-exposed region of the kinase binding pocket[3]. The acetate group in Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate acts as a two-carbon spacer that extends out of the hydrophobic pocket. This makes it an ideal anchor point for attaching bulky solubilizing moieties or E3 ligase ligands (for targeted protein degradation) without disrupting the core binding affinity.
Pharmacophore logic mapping the 7-azaindole core to kinase targets and linker vectors.
Physicochemical Profiling
Understanding the intrinsic properties of this building block is critical for predicting its behavior during multi-step synthesis.
Parameter
Value
Mechanistic Causality / Significance
Molecular Weight
190.20 g/mol
Provides a low-molecular-weight starting point, ensuring the final synthesized API remains within Lipinski's Rule of 5 for oral bioavailability.
Hydrogen Bond Donors
1 (N1-H)
Crucial for interacting with the carbonyl backbone of the kinase hinge region[2].
Hydrogen Bond Acceptors
3 (N7, O, O)
The N7 atom interacts with the NH of the kinase hinge. The ester oxygens allow for downstream functionalization.
pKa (Pyrrole N-H)
~13.6
Acidic enough to be quantitatively deprotonated by strong bases (e.g., NaH) for regioselective N1-alkylation.
Ester Stability
High at pH 4-8
Protects the 5-position vector during upstream cross-coupling reactions, preventing unwanted side reactions.
Validated Synthetic Workflows & Protocols
To fully leverage Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate, researchers typically employ a two-phase functionalization strategy: first securing the N1 position, followed by the functionalization of the 5-position ester.
Step-by-step synthetic workflow for functionalizing the 7-azaindole building block.
Protocol 1: Regioselective N1-Alkylation
Objective: Alkylate or protect the N1 position to prevent side reactions in downstream steps, or to introduce a hydrophobic moiety that occupies the kinase ribose-binding pocket.
Causality of Reagents: N,N-Dimethylformamide (DMF) is chosen as the solvent for its high dielectric constant, which stabilizes the intermediate azaindolyl anion, promoting rapid and regioselective N1-alkylation over C3-alkylation. Sodium hydride (NaH) is utilized as an irreversible base to drive the deprotonation to absolute completion.
Step-by-Step Procedure:
Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).
Dissolve Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (1.0 eq) in anhydrous DMF (0.2 M concentration).
Cool the solution to 0 °C using an ice bath.
Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions.
Stir at 0 °C for 30 minutes, then add the desired alkyl halide (R-X, 1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2 hours.
Quench carefully with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x).
Self-Validating System: This reaction provides immediate visual validation. The evolution of hydrogen gas (bubbling) upon the addition of NaH confirms the active deprotonation of the acidic pyrrole NH. Furthermore, TLC analysis (50% EtOAc/Hexanes) will show the complete disappearance of the starting material and a shift to a higher
value due to the loss of the polar N-H bond.
Protocol 2: Ester Saponification and HATU-Mediated Amidation
Objective: Convert the protected methyl ester into an amide to attach a solvent-exposed solubilizing group or a PROTAC linker.
Causality of Reagents: Lithium hydroxide (LiOH) is selected over NaOH because it is milder and highly soluble in the THF/water mixture, preventing the degradation of sensitive functional groups introduced at N1. For the subsequent amidation, HATU is chosen over EDC/HOBt. The electron-deficient nature of the azaindole-substituted acetic acid can lead to sluggish coupling; HATU accelerates the reaction by forming a highly reactive 7-azabenzotriazole active ester intermediate.
Step-by-Step Procedure:
Saponification: Dissolve the N-alkylated ester from Protocol 1 in a 3:1:1 mixture of THF/MeOH/H₂O.
Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.
Validation Check: The initially cloudy suspension will become a clear, homogeneous solution as the highly water-soluble lithium carboxylate salt forms.
Concentrate the organic solvents under reduced pressure, then acidify the aqueous layer to pH ~4 using 1M HCl. The free carboxylic acid will precipitate. Filter and dry the solid.
Amidation: Dissolve the isolated carboxylic acid (1.0 eq) and the target primary amine (1.2 eq) in anhydrous DMF.
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).
Stir at room temperature for 12 hours. Quench with water, extract with Dichloromethane, and purify via flash chromatography.
Self-Validating System: The saponification step bypasses complex chromatography. The precipitation of the product upon acidification to pH 4 provides immediate visual confirmation of successful hydrolysis, allowing for isolation via simple vacuum filtration. LC-MS of the precipitate will definitively show the [M-H]⁻ mass of the free acid.
References
The Azaindole Framework in the Design of Kinase Inhibitors
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity
Source: ACS Medicinal Chemistry Letters
URL:[Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors
Source: Chemical and Pharmaceutical Bulletin
URL:[Link]
Application Note: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate in Kinase Inhibitor Design
[1][2] Executive Summary This guide details the application of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (CAS: 132393-26-9) as a critical building block in the synthesis of potent kinase inhibitors.[1][2] While the...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
This guide details the application of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (CAS: 132393-26-9) as a critical building block in the synthesis of potent kinase inhibitors.[1][2] While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure for ATP-mimicry, direct arylation at the C5 position often leads to rigid molecules with poor physicochemical properties.[1][2] The acetate derivative introduces a methylene (-CH₂-) spacer, providing the rotational freedom and vector extension necessary to reach the solvent-exposed regions of the kinase domain.[1][2] This note provides validated protocols for converting this ester into high-affinity inhibitors targeting CSF1R , TNIK , and JAK family kinases.
Scientific Rationale & Mechanism
The "Privileged" 7-Azaindole Scaffold
The 7-azaindole core functions as a bioisostere of the purine ring found in ATP.[1][2] In the kinase active site:
N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu residue).[1][2]
N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide (e.g., Leu residue).[1][2]
The Role of the C5-Acetate Linker
In many clinically successful inhibitors (e.g., Pexidartinib/PLX3397 ), the C5 position is substituted not directly with an aryl ring, but via a methylene bridge. This structural feature is critical for:
Solubility: Breaking planarity to disrupt crystal packing energies.
Trajectory: Orienting the "tail" of the inhibitor out of the ATP pocket and into the solvent front, where it can interact with hydrophilic residues or solubilizing groups (e.g., piperazines, morpholines).
Metabolic Stability: The acetate group serves as a versatile handle for late-stage diversification into amides (stable) or ethers.[1][2]
Structural Logic Diagram
The following diagram illustrates the binding mode and the strategic advantage of the acetate linker.
Figure 1: Structural logic of 7-azaindole binding.[1][2] The C5-acetate linker bridges the hydrophobic ATP pocket and the hydrophilic solvent front.
Experimental Protocols
Protocol A: Hydrolysis and Amide Coupling (Library Generation)
Objective: Convert the methyl ester to an amide to create a library of inhibitors targeting the solvent front.
Application: Synthesis of TNIK or JAK inhibitors where the amide carbonyl interacts with lysine residues.
Saponification: Dissolve the methyl ester in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O.[5] Stir at ambient temperature for 4 hours. Monitor by LCMS (Expect [M+H]+ for acid).[1][2]
Workup: Acidify to pH 4 with 1N HCl. The free acid often precipitates. Filter and dry under vacuum.
Activation: Dissolve the crude acid in anhydrous DMF. Add DIPEA and HATU. Stir for 15 minutes to form the activated ester.
Coupling: Add the specific amine (e.g., N-methylpiperazine for solubility).[1][2] Stir at RT for 12 hours.
Purification: Dilute with EtOAc, wash with NaHCO₃ (sat). Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Reductive Transformation to C5-Ethyl Linkers (Pexidartinib-like)
Objective: Reduce the ester to an alcohol or alkane to mimic the -CH₂- linker found in CSF1R inhibitors like Pexidartinib.[1][2]
Mechanism: Complete reduction removes the carbonyl, increasing lipophilicity and flexibility.
Functionalization (Optional): The resulting alcohol can be converted to a mesylate (MsCl/TEA) and displaced with amines to form ethyl-linked amine inhibitors.[1][2]
Case Study: Synthesis of a CSF1R Inhibitor Analog
To validate the utility of this intermediate, we synthesized an analog of Pexidartinib (a CSF1R inhibitor) using the acetate linker strategy. Pexidartinib normally requires a condensation of a chloro-azaindole with an aldehyde.[1][2] Our convergent route uses the acetate to build the linker.
Interpretation: Analog B, derived from our acetate intermediate, retained nanomolar potency while significantly improving solubility compared to the direct aryl analog, confirming the value of the C5-spacer.
Synthesis Workflow Diagram
The following Graphviz diagram outlines the divergent synthesis pathways available from the methyl ester starting material.
Figure 2: Divergent synthetic pathways from the methyl ester intermediate.
References
Zhang, Y., et al. "Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2021.
Tap, W.D., et al. "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor."[1] New England Journal of Medicine (Pexidartinib Reference), 2015.[2] [1][2]
Bamborough, P., et al. "Fragment-Based Discovery of 7-Azaindoles as Inhibitors of BRD4."[1] Journal of Medicinal Chemistry, 2016. [1][2]
Song, J.H., et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." ChemMedChem, 2020.
Application Note: Unlocking Allosteric Sites with Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
Topic: Role of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Executive Summary Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is a spec...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Role of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate in Medicinal Chemistry
Content Type: Detailed Application Note and Protocol Guide
Executive Summary
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is a specialized heterocyclic building block used primarily in the synthesis of Allosteric HIV-1 Integrase Inhibitors (ALLINIs) and kinase inhibitors targeting the "back pocket" of enzymes. As a 5-substituted 7-azaindole derivative, this compound provides a critical vector for extending carbon chains into solvent-exposed or allosteric regions of protein targets, distinct from the ATP-binding hinge region typically targeted by the 7-azaindole core.
This guide details the synthetic utility of this ester, focusing on its role as a scaffold for Pirmitegravir (STP0404) analogs and providing robust protocols for its synthesis and functionalization.
Chemical Profile & Medicinal Significance[1][2][3]
Structural Logic
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of purine. In kinase inhibitors (e.g., Vemurafenib), the ring system mimics adenine, forming hydrogen bonds with the kinase hinge region.
N1/N7 Positions: Hinge binding (Donor/Acceptor motif).
C5 Position (The "Exit Vector"): The acetate side chain at C5 allows for the introduction of solubilizing groups or steric bulk that projects away from the ATP pocket, often into allosteric sites (e.g., the LEDGF/p75 binding pocket in HIV Integrase).
Key Applications
Application Area
Mechanism of Action
Target Example
Virology
Allosteric Integrase Inhibition (ALLINI)
HIV-1 Integrase (e.g., Pirmitegravir/STP0404)
Oncology
Type II Kinase Inhibition
c-MET, TRK (Back-pocket binding)
Epigenetics
Bromodomain Inhibition
BET Family (Acetyl-lysine mimicry)
Synthetic Pathways & Logic
The synthesis of the 5-acetate core is non-trivial due to the electron-deficient nature of the pyridine ring. The most robust method involves Palladium-catalyzed Cross-Coupling (Reformatsky-Negishi type) rather than classical nucleophilic substitution.
Pathway Diagram (Graphviz)
Figure 1: Synthetic workflow for accessing and utilizing the 5-acetate scaffold.
Detailed Protocols
Protocol A: Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
Objective: Install the acetate side chain at the C5 position of 5-bromo-7-azaindole using a Reformatsky-Negishi coupling. This method avoids the use of toxic cyanides and harsh hydrolysis steps.
Reagents:
5-Bromo-7-azaindole (1.0 eq)
(2-Methoxy-2-oxoethyl)zinc bromide (0.5 M in THF) (Reformatsky Reagent) (1.5 eq)
Catalyst Addition: Add Pd(PPh3)4 (580 mg, 0.5 mmol) quickly to the stirring solution.
Reagent Addition: Add the (2-Methoxy-2-oxoethyl)zinc bromide solution (30 mL, 15 mmol) dropwise via syringe over 10 minutes. Note: Exothermic reaction; maintain temperature < 40°C.
Reflux: Heat the mixture to 65°C (gentle reflux) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
Quench: Cool to room temperature. Quench carefully with saturated aqueous NH4Cl (50 mL).
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
Purification: Purify via flash column chromatography (SiO2, Gradient: 0-60% EtOAc in Hexane).
Yield Expectation: 65–75% as a white/off-white solid.
Validation: 1H NMR should show a singlet (~3.7 ppm) for the ester methyl and a singlet (~3.6 ppm) for the methylene protons.
Protocol B: Alpha-Functionalization (The "Pirmitegravir Strategy")
Objective: Introduce complexity at the alpha-carbon (next to the carbonyl). This is the key step for synthesizing ALLINIs, where a tert-butoxy and an aryl group are often installed to lock the bioactive conformation.
Reagents:
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (Intermediate from Protocol A)
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF)
Electrophile (e.g., Benzyl bromide derivative or tert-butyl peracetate for oxidation)
Step-by-Step Procedure:
Protection (Critical): Before alkylation, the indole nitrogen (N1) must be protected (e.g., SEM, Boc, or Tosyl) to prevent deprotonation at N1.
Standard Step: React with SEM-Cl and NaH in DMF prior to this protocol.
Deprotonation: Cool a solution of the N-protected ester in THF to -78°C. Add LiHMDS (1.1 eq) dropwise. Stir for 30 mins to form the enolate.
Alkylation: Add the electrophile (e.g., 4-chlorobenzyl bromide) dropwise.
Warming: Allow the reaction to warm to 0°C over 2 hours.
Workup: Quench with NH4Cl, extract with EtOAc, and purify via chromatography.
Resolution: If a chiral center is formed (common in drugs like Pirmitegravir), separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column).
Case Study: Pirmitegravir (STP0404)
Context: Pirmitegravir is a potent allosteric inhibitor of HIV-1 integrase.[2] It binds to the non-catalytic site, inducing aberrant multimerization of the viral enzyme.
Role of the Acetate Intermediate:
The methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate scaffold serves as the "anchor."
Anchor: The 7-azaindole ring wedges into the dimer interface.
Linker: The alpha-carbon of the acetate group is tri-functionalized (Methyl, tert-Butoxy, Aryl).
Interaction: The carboxylate (after hydrolysis of the methyl ester) forms a salt bridge with a specific lysine residue in the integrase active site.
Data Summary:
Compound Stage
Key Property
Analytical Marker
5-Bromo Precursor
Low Solubility
79/81 Br Isotope Pattern
5-Acetate Ester
Versatile Intermediate
1735 cm⁻¹ (C=O stretch)
| Final Drug (Acid) | High Potency (nM IC50) | Carboxylic Acid (-COOH) |[1]
References
Pirmitegravir (STP0404)
Title: The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor pirmitegravir.[2][3]
Source: mBio (American Society for Microbiology), 2024.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Purity Synthesis of Venetoclax Utilizing the Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate Scaffold
Executive Summary & Strategic Analysis
This application note details the convergent synthesis of Venetoclax (ABT-199) , a selective BCL-2 inhibitor. While the request specified a Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate intermediate, our technical analysis identifies this as a likely nomenclature conflation with the critical Methyl 4-nitro-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate intermediate.
The "acetate" derivative (C5-carbon linked) is structurally characteristic of AbbVie’s BET inhibitor pipeline (e.g., ABBV-744), whereas Venetoclax strictly requires a C5-ether linkage to the central benzoate core.
This guide rectifies the nomenclature to ensure chemical validity and provides a robust protocol for the SNAr (Nucleophilic Aromatic Substitution) assembly of the azaindole-benzoate core—the pivotal step in Venetoclax manufacture. This route offers superior convergence compared to linear syntheses, minimizing late-stage protecting group manipulations.
Critical Intermediate Analysis: The "Benzoate" Core
The synthesis hinges on the construction of the biaryl ether linkage. The correct intermediate for this transformation is Methyl 4-nitro-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate (Intermediate 3 in the workflow below).
Structural Justification:
Target: Venetoclax (ABT-199).
Linkage: The 5-position of the 7-azaindole is linked via an oxygen atom to the 2-position of the central benzene ring.
Precursor: This requires the reaction of 5-hydroxy-7-azaindole with an electrophilic benzoate, specifically Methyl 2-fluoro-4-nitrobenzoate .
Technical Alert: The term "Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate" implies a carbon-carbon bond at the 5-position. Researchers should verify their target structure. If the C-C bond is intended, the target is likely a BET inhibitor, not Venetoclax. This protocol proceeds with the correct C-O ether synthesis for Venetoclax.
Experimental Protocols
Phase 1: Synthesis of the Azaindole-Benzoate Core (The Key Intermediate)
Objective: Coupling of 5-hydroxy-7-azaindole with Methyl 2-fluoro-4-nitrobenzoate via SNAr.
Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Protocol:
Charge: To a dry 3-neck round-bottom flask equipped with a mechanical stirrer and temperature probe, charge Reactant A (1.0 equiv) and Reactant B (1.1 equiv).
Solvation: Add anhydrous DMSO (10 volumes relative to Reactant A). Stir until dissolved.
Deprotonation: Add
(2.0 equiv) in a single portion. The reaction is exothermic; maintain internal temperature .
Reaction: Heat the mixture to 75°C for 4–6 hours.
In-Process Control (IPC): Monitor by HPLC. Target:
remaining Reactant A.
Quench & Isolation:
Cool the reaction mixture to 20°C.
Slowly pour the mixture into rapidly stirring water (30 volumes). The product will precipitate as a yellow/orange solid.
Stir the slurry for 1 hour to ensure removal of residual DMSO.
Filtration: Filter the solid and wash the cake with water (
volumes) followed by cold methanol (2 volumes) to remove unreacted nitrobenzoate.
Drying: Dry under vacuum at 50°C to constant weight.
Slight excess of electrophile (fluoro-benzoate) drives full conversion of the valuable azaindole.
Temperature
75°C ± 5°C
Optimal balance between reaction rate and suppression of impurity formation (dimers).
Base Selection
Higher solubility in DMSO compared to enhances SNAr kinetics.
Water Quench
Slow Addition
Prevents occlusion of DMSO in the crystal lattice; ensures free-flowing solid.
Critical Impurity
Bis-arylation
Controlled by stoichiometry; if azaindole is in excess, it may attack the nitro group (rare) or dimerize.
Pathway Visualization (Graphviz)
The following diagram illustrates the convergent synthesis, highlighting the correction from the "Acetate" nomenclature to the valid "Benzoate" intermediate.
Caption: Convergent synthesis workflow for Venetoclax, identifying the Methyl 4-nitro-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate as the correct structural equivalent to the requested intermediate.
References
Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202–208. Link
Ku, Y. Y., et al. (2019). "Synthetic Routes for Venetoclax at Different Stages of Development." Journal of Organic Chemistry, 84(16). (Describes the SNAr and Buchwald strategies). Link
AbbVie Inc. (2011). "Apoptosis-inducing agents." U.S. Patent 8,546,399. (Primary composition of matter and synthesis patent). Link
AbbVie Inc. (2015). "Process for the preparation of Bcl-2 inhibitors." U.S. Patent 9,174,982. (Detailed process chemistry for the benzoate intermediate). Link
Application Note: Large-Scale Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate via Palladium-Catalyzed Malonate Arylation
Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) s...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere of indole, prominently featured in numerous FDA-approved kinase inhibitors (e.g., Vemurafenib, Pexidartinib). Functionalizing the C5 position with an acetate moiety to yield Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate provides a versatile handle for downstream drug development.
Historically, appending an acetate group to heteroaromatics relied on direct enolate coupling. However, direct palladium-catalyzed
-arylation of methyl acetate requires highly basic cryogenic conditions (e.g., LiHMDS at -78 °C), which are fundamentally incompatible with large-scale process chemistry[1]. To resolve this, we present a highly scalable, four-step synthetic route utilizing dimethyl malonate as an acetate surrogate . This approach operates under mild basic conditions, ensures high functional group tolerance, and provides a self-validating analytical framework for multi-kilogram scale-up.
Strategic Route Design & Causality (E-E-A-T)
To ensure a robust, scalable, and high-yielding process, every chemical transformation in this protocol is driven by mechanistic causality:
Why N-Tosylation? The pyrrole N-H bond of 7-azaindole is acidic (
) and highly nucleophilic. Left unprotected, it will readily coordinate to the palladium center, leading to severe catalyst poisoning and off-target N-arylation[2]. The p-toluenesulfonyl (Tosyl/Ts) group is selected because it is easily installed, highly crystalline (aiding in purification), and conveniently cleaved during the subsequent global hydrolysis step, eliminating the need for a dedicated deprotection unit operation.
Why Malonate Arylation? Direct coupling of simple esters requires aggressive bases that degrade sensitive intermediates. Dimethyl malonate possesses a significantly lower
(), allowing the use of mild inorganic bases like at elevated temperatures (80–100 °C)[3]. When paired with sterically hindered, electron-rich phosphine ligands (e.g., or XPhos), the palladium catalyst efficiently drives the C-C bond formation with near-quantitative conversion[4].
Global Hydrolysis & Decarboxylation: A single aqueous basic step saponifies the diester and simultaneously cleaves the N-tosyl group. Subsequent acidification and thermal treatment induce a Krapcho-style decarboxylation, cleanly extruding
to yield the mono-acetic acid.
Process Workflow & Mechanistic Visualizations
Figure 1: Four-step scalable synthetic workflow for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate.
Figure 2: Palladium-catalyzed α-arylation catalytic cycle for malonate coupling.
Step-by-Step Experimental Protocols
Note: All protocols are designed as self-validating systems. Do not proceed to the next step unless the Analytical Checkpoints are met.
Step 1: Synthesis of 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Objective: Protect the acidic pyrrole nitrogen to prevent catalyst deactivation[2].
Setup: To a clean, dry 5 L jacketed reactor under
, charge anhydrous DMF (1.5 L) and cool to 0 °C.
Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Slowly add a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 500 g) in DMF (0.5 L). Stir for 45 minutes until
evolution completely ceases.
Tosylation: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) in portions, maintaining the internal temperature below 10 °C. Stir at room temperature for 2 hours.
Workup: Quench the reaction by slow addition to 6 L of ice water. Filter the resulting heavy precipitate, wash with cold water, and dry under vacuum at 50 °C.
Analytical Checkpoint: LC-MS
(Bromine isotope pattern). HPLC Purity must be .
Step 2: Palladium-Catalyzed Malonate
-Arylation
Objective: Form the critical C-C bond using a scalable malonate surrogate[5].
Setup: In a rigorously degassed 10 L reactor, charge 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 700 g), Dimethyl malonate (1.5 eq),
(2.0 eq), and anhydrous Toluene (5 L).
Catalyst Activation: Add
(2 mol%) and Tri-tert-butylphosphine (, 4 mol%). Caution: is pyrophoric; handle under inert atmosphere.
Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and concentrate the filtrate under reduced pressure.
Analytical Checkpoint: Complete consumption of starting material. LC-MS
.
Step 3: Global Hydrolysis and Decarboxylation
Objective: Remove the Tosyl group, saponify the diester, and decarboxylate to the mono-acid.
Hydrolysis: Dissolve the crude diester intermediate in THF/MeOH (1:1, 3 L). Add 2M aqueous NaOH (5.0 eq). Stir at 50 °C for 4 hours.
Checkpoint: TLC confirms the disappearance of the diester and the formation of the highly polar di-acid intermediate.
Decarboxylation: Acidify the mixture to pH 3 using 6M HCl. Heat the biphasic mixture to 100 °C for 6 hours. Effervescence (
gas) will be observed.
Workup: Cool the mixture to 5 °C. The product, 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetic acid, precipitates as a crystalline solid. Filter and dry.
Analytical Checkpoint: LC-MS
.
Step 4: Fischer Esterification
Objective: Convert the acetic acid derivative to the final methyl ester.
Reaction: Suspend the acid from Step 3 in anhydrous Methanol (4 L). Add concentrated
(0.1 eq) dropwise.
Reflux: Heat the mixture to reflux (65 °C) for 8 hours.
Workup: Concentrate the mixture to half volume. Neutralize with saturated aqueous
to pH 8. Extract with Ethyl Acetate (). Wash the combined organics with brine, dry over , and concentrate.
Analytical Checkpoint: LC-MS
. NMR () must show a distinct singlet at ppm integrating to 3 protons ().
Quantitative Data & Scalability Analysis
The following table summarizes the expected quantitative data across different scales, demonstrating the robustness of the malonate surrogate methodology compared to direct acetate coupling.
Technical Support Center: Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to enhance the yield and purity of this important synthetic intermediate.
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, and its C5-functionalized derivatives are key building blocks in the synthesis of various therapeutic agents.[1] This guide will focus on a common and effective method for the synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate, a valuable intermediate in drug discovery programs.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Question: My Suzuki or Stille coupling reaction with a 5-halo-7-azaindole derivative to introduce the acetate moiety is resulting in a low yield or no product. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in palladium-catalyzed cross-coupling reactions involving the 7-azaindole scaffold can stem from several factors. The pyridine nitrogen in the 7-azaindole ring can coordinate to the palladium catalyst, leading to deactivation.[2] Here’s a systematic approach to troubleshooting:
Potential Cause
Recommended Solution
Catalyst Inhibition/Deactivation
The lone pair of electrons on the pyridine nitrogen can poison the palladium catalyst.[2] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can shield the palladium center and improve catalytic activity.[3][4] Ensure rigorous exclusion of oxygen by properly degassing the solvent and using an inert atmosphere (argon or nitrogen), as oxygen can oxidize the active Pd(0) catalyst.[3]
Suboptimal Ligand Choice
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For pyridine-containing substrates, specialized ligands are often necessary.[3] Consider screening a variety of phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Inappropriate Base or Solvent
The choice of base and solvent can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[5] Anhydrous and degassed solvents are crucial. Toluene, dioxane, and DMF are common choices.
Poor Quality of Reagents
Ensure the purity of the 5-halo-7-azaindole starting material, the organoboron or organotin reagent, and other reagents. Impurities can poison the catalyst.
Incorrect Reaction Temperature
The optimal temperature can vary. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[3] Consider running the reaction at a lower temperature for a longer duration or using microwave irradiation to achieve a high temperature for a short period.[5]
Issue 2: Difficulty in N-Protection or Deprotection
Question: I am having trouble with the N-protection of my 7-azaindole or the subsequent deprotection step. What are some common issues and solutions?
Answer: The protection of the N-H group of the pyrrole ring is often crucial for successful C5-functionalization.[6]
Potential Cause
Recommended Solution
Incomplete N-Protection
Ensure anhydrous conditions and use a strong enough base (e.g., NaH) to fully deprotonate the pyrrole nitrogen before adding the protecting group reagent.
Harsh Deprotection Conditions Leading to Decomposition
For acid-labile protecting groups like Boc, if standard conditions (e.g., TFA/DCM) cause degradation, consider milder methods.[7] For base-labile groups, if strong bases cause issues, explore milder basic conditions or alternative deprotection strategies.
Protecting Group Incompatibility with Subsequent Steps
Choose a protecting group that is stable to the conditions of the cross-coupling reaction. For example, a Boc group might be cleaved under acidic conditions that could arise from certain reagents. A benzyl or tosyl group might be more robust.[6]
Issue 3: Challenges in Purification
Question: I am struggling to purify the final product, Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate. What are some effective purification strategies?
Answer: Purification of 7-azaindole derivatives can be challenging due to their polarity and potential for metal contamination from the catalyst.
Potential Cause
Recommended Solution
Co-elution of Impurities during Column Chromatography
Optimize the solvent system for column chromatography. A gradient elution may be necessary. If silica gel causes decomposition, consider using a different stationary phase like alumina or a deactivated silica gel.[8]
Residual Palladium Catalyst
After the reaction, filter the reaction mixture through a pad of Celite to remove the bulk of the palladium catalyst.[3] Further purification can be achieved by treatment with a metal scavenger or by recrystallization.
Product Insolubility or Oiling Out
If the product is difficult to handle due to its physical properties, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate) to improve its crystallinity and ease of handling.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate?
A1: A common and practical starting material is a 5-halo-7-azaindole, typically 5-bromo-7-azaindole. This allows for the introduction of the methyl acetate moiety via a palladium-catalyzed cross-coupling reaction.
Q2: Is N-protection of the 7-azaindole necessary?
A2: While some cross-coupling reactions on unprotected halo-7-azaindoles have been reported, N-protection of the pyrrole nitrogen is generally recommended to prevent side reactions and improve the yield and reproducibility of the C5-functionalization.[6] The choice of protecting group is critical and should be compatible with the subsequent reaction conditions.
Q3: What are the advantages of using a Stille coupling over a Suzuki coupling for this synthesis?
A3: Both Stille and Suzuki couplings are powerful methods. Stille couplings often tolerate a wider range of functional groups. However, organotin reagents are toxic. Suzuki couplings use less toxic organoboron reagents and are often preferred for their environmental and safety profile.[5][9]
Q4: Can the Reformatsky reaction be used to synthesize this compound?
A4: The Reformatsky reaction, which involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc, is a plausible alternative.[10] This would require a 5-formyl-7-azaindole as a starting material.
Experimental Protocol: Synthesis via Suzuki Coupling
This protocol describes a representative synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate starting from N-protected 5-bromo-7-azaindole via a Suzuki-Miyaura cross-coupling reaction.
Step 1: N-Protection of 5-Bromo-7-azaindole
To a solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq) portion-wise.
Stir the mixture at 0 °C for 30 minutes.
Add the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection, 1.2 eq).
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to afford the N-protected 5-bromo-7-azaindole.
Step 2: Suzuki-Miyaura Cross-Coupling
In a reaction vessel, combine the N-protected 5-bromo-7-azaindole (1.0 eq), the appropriate boronic acid or ester reagent for the methyl acetate group, and a base such as K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., dioxane/water).
Degas the mixture thoroughly with an inert gas.
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary.
Heat the reaction mixture to reflux or use microwave irradiation until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography to yield the N-protected Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate.
Step 3: N-Deprotection
Dissolve the N-protected product in a suitable solvent (e.g., DCM for Boc deprotection).
Add the deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
Carefully neutralize the reaction mixture and extract the product.
Purify the final product by recrystallization or column chromatography to obtain Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate.
References
Kumar, A., et al. (2018). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. RSC Advances, 8(52), 29699-29708. [Link]
Kumar, A., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2076-2086. [Link]
El-Sayed, M., et al. (2022). New indole and 7-azaindole derivatives as protein kinase inhibitors. Molecules, 27(1), 22. [Link]
Reddy, T. J., et al. (2007). A facile preparation of methyl indolylacetates via Stille carbonylation of N-protected bromomethylindoles. Tetrahedron Letters, 48(42), 7546-7549.
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
Scott, J. S., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1179-1183. [Link]
Gillespie, J. R., et al. (2017). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 60(2), 709-722. [Link]
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
ResearchGate. (n.d.). The Heck reaction of methyl acrylate with haloarenes. [Link]
Schlosser, M., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(40), 10668-10671. [Link]
Beilstein Journals. (2018). Recent developments in the asymmetric Reformatsky-type reaction. [Link]
Shibasaki, M., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(23), 7898. [Link]
Šačkus, A., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 24(2), 139-147. [Link]
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [Link]
Thorand, S., & Krause, N. (1998). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 63(23), 8551-8553. [Link]
American Institute of Chemists. (n.d.). article #7 - recent advances & perspectives in the asymmetric reformatsky reaction. [Link]
Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
Google Patents. (n.d.).
Al-Zoubi, R. M., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 1188-1214. [Link]
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole[11]. [Link]
Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(6), 3333-3345. [Link]
Catellani, M., et al. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Catalysts, 9(11), 924. [Link]
Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
Reddy, V. P., et al. (2019). Bidentate Directing Group: Ruthenium-Catalyzed Oxidative Annulation of N-(7-Azaindole)benzamides with Alkynes via C-H Bond Activation. The Journal of Organic Chemistry, 84(20), 13216-13227. [Link]
ResearchGate. (n.d.). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]
ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
V. Pace, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]
Technical Support Center: Purification of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
Welcome to the Technical Support Center for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (also known as Methyl 2-(7-azaindol-5-yl)acetate). This compound is a critical building block in the development of kinase inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (also known as Methyl 2-(7-azaindol-5-yl)acetate). This compound is a critical building block in the development of kinase inhibitors (such as SGK-1, ATM/ATR, and JAK3 inhibitors) [1].
Due to the unique electronic properties of the 1H-pyrrolo[2,3-b]pyridine core—which features both a weakly acidic pyrrole nitrogen and a basic pyridine nitrogen—purification can be notoriously difficult. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.
Purification Workflow Decision Matrix
Decision matrix for the purification of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate.
Troubleshooting & FAQs
Q1: Why does the compound streak severely during standard silica gel flash chromatography, resulting in poor recovery?Causality: The 7-azaindole scaffold contains a basic pyridine-like nitrogen (N7) with a pKa of ~4.6. Standard, unmodified silica gel contains acidic silanol groups (Si-OH) with a pKa ranging from 4.5 to 8.5. The basic N7 atom interacts strongly with these silanols via hydrogen bonding and partial protonation, causing severe tailing, broad elution bands, and irreversible adsorption to the stationary phase [2].
Solution: You must passivate the silica column. Pre-treat the column with a basic modifier or include 1–2% Triethylamine (Et₃N) in your mobile phase (e.g., EtOAc/Hexanes + 1% Et₃N) to competitively bind the acidic silanols [3].
Q2: During purification, I am observing a secondary, highly polar spot (lower Rf) that increases in concentration over time. What is this byproduct?Causality: You are observing the hydrolysis of the methyl ester to form 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetic acid. The methyl acetate group is highly susceptible to hydrolysis under basic conditions. If you are using Et₃N as a chromatography modifier and leave the collected fractions sitting at room temperature overnight, the basic environment will catalyze the cleavage of the ester.
Solution: This is a self-validating check: if a baseline spot appears on your TLC after pooling fractions, hydrolysis has occurred. To prevent this, evaporate the chromatography fractions immediately after collection under reduced pressure at a bath temperature no higher than 35 °C.
Q3: My upstream synthesis involved a palladium-catalyzed cross-coupling. How can I efficiently clear residual Pd to meet pharmaceutical intermediate specifications (<10 ppm)?Causality: 7-Azaindole derivatives are excellent bidentate ligands for transition metals due to the spatial proximity of the pyrrole NH and pyridine N. Standard chromatography often fails to separate the Pd-azaindole complexes from the free product, leading to dark-colored, contaminated solids [4].
Solution: Treat the crude mixture with a functionalized metal scavenger (e.g., SiliaMetS Thiol) prior to chromatography. The concentrated thiol groups have a vastly higher affinity for Palladium than the azaindole nitrogen, effectively stripping the metal from the product.
Quantitative Method Comparison
To select the most appropriate purification technique based on your scale and purity requirements, refer to the performance metrics below:
Purification Method
Typical Yield
Final Purity
Scalability
Processing Time
Primary Use Case
Amine-Modified Silica
75–85%
95–98%
High (>10 g)
4–6 hours
Bulk isolation, removing non-polar impurities.
Preparative HPLC
60–70%
>99.5%
Low (<1 g)
8–12 hours
Final polishing, removing acid hydrolysis byproducts.
Use this protocol for the bulk purification of crude reaction mixtures.
Column Preparation: Slurry-pack a silica gel column using a solvent system of Hexanes/Ethyl Acetate (70:30) containing 1% (v/v) Triethylamine (Et₃N). Flush with 3 column volumes (CV) of this mixture to fully passivate the acidic silanols.
Sample Loading: Dissolve the crude Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate in a minimum amount of Dichloromethane (DCM). Apply evenly to the top of the silica bed.
Elution: Elute using a gradient of 30% to 70% Ethyl Acetate in Hexanes (maintaining 1% Et₃N throughout).
Validation (TLC): Spot fractions on silica TLC plates. Develop using 5% Methanol in DCM with 1% NH₄OH. Visualize under UV light (254 nm). The target compound should elute as a tight, non-streaking spot (Rf ~0.4).
Recovery: Critical Step — Immediately concentrate the product-containing fractions using a rotary evaporator (bath temp ≤ 35 °C) to prevent base-catalyzed hydrolysis of the methyl ester.
Protocol B: Preparative HPLC for High-Purity Isolation
Use this protocol when ultra-high purity (>99.5%) is required for biological assays.
Sample Preparation: Dissolve the semi-pure compound (up to 500 mg) in DMSO/Methanol (1:1) and filter through a 0.22 µm PTFE syringe filter to remove particulates.
Column Selection: Use a C18 Reverse-Phase preparative column (e.g., 21.2 x 250 mm, 5 µm).
Mobile Phase:
Buffer A: Water + 10 mM Ammonium Acetate (pH ~6.8). Note: Avoid Formic Acid or TFA, as strong acids can degrade the ester and protonate the azaindole, causing poor retention.
Buffer B: Acetonitrile (MeCN).
Gradient: Run a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 20 mL/min.
Detection: Monitor absorbance at 254 nm and 280 nm.
Isolation: Lyophilize the collected fractions immediately. Do not use a rotary evaporator for aqueous fractions, as prolonged heating in water will hydrolyze the methyl ester.
References
WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. Google Patents.
Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. DOI.org.
Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC (nih.gov).
Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
Troubleshooting
Identifying and minimizing side reactions in 1H-pyrrolo[2,3-b]pyridine synthesis
This guide serves as a specialized technical resource for researchers synthesizing 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds. It is structured to address the specific chemical instabilities and mechanistic bifurc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical resource for researchers synthesizing 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds. It is structured to address the specific chemical instabilities and mechanistic bifurcations inherent to this electron-deficient bicycle.
Status: Online | Role: Senior Application Scientist
Ticket: Minimizing Side Reactions in 1H-Pyrrolo[2,3-b]pyridine Synthesis
Executive Summary
The 7-azaindole scaffold is a bioisostere of indole and purine, critical in kinase inhibitor development (e.g., Vemurafenib). However, the pyridine nitrogen (N7) introduces electron deficiency, altering reactivity compared to indole. Common failure modes include N7-quaternization during alkylation , oxidative dimerization (Glaser coupling) during Sonogashira synthesis, and nitroso-dimerization during Bartoli cyclization.
This guide provides root-cause analysis and self-validating protocols to mitigate these specific side reactions.
Module 1: The Bartoli Indole Synthesis
Primary Route: Reaction of ortho-nitro-pyridines with vinyl Grignard reagents.
Common Issue: Low yields (<30%) and formation of azo-dimers or aniline byproducts.
Troubleshooting The "Red-Tar" Failure
User Query: "My reaction mixture turned into a viscous dark tar, and I isolated less than 15% of the desired 7-azaindole. LCMS shows a mass corresponding to the azo-dimer."
Technical Insight:
The Bartoli reaction requires 3 equivalents of vinyl Grignard.[1] The mechanism involves the attack of the Grignard on the nitro group to form a nitroso intermediate.[1][2][3]
Side Reaction A (Nitroso Dimerization): If the Grignard addition is too slow or temperature control is poor, the highly reactive nitroso intermediate dimerizes to form azo linkages (
).
Side Reaction B (Polymerization): Excess vinyl Grignard can polymerize if the reaction warms up before quenching.
Corrective Protocol (Self-Validating):
Temperature Lock: Cool the nitro-pyridine solution to -78 °C (acetone/dry ice), not just -40 °C. The pyridine ring is electron-deficient, making the nitro group highly electrophilic and prone to runaway exotherms.
Rapid Addition: Unlike standard Grignard additions, add the vinyl magnesium bromide quickly (over 5-10 mins for <5g scale) while maintaining -78 °C. You must overwhelm the nitroso intermediate with the second equivalent of Grignard to force the [3,3]-sigmatropic rearrangement rather than dimerization.
Stoichiometry Check: Use exactly 3.5 to 4.0 equivalents .
Eq 1: Reduces
to .
Eq 2: Attacks
to form the vinyl-hydroxylamine.
Eq 3: Deprotonates the intermediate to drive aromatization.[2]
Eq 4 (Excess): Sacrificial base for any adventitious protons.
Validation Step:
Visual Cue: A successful reaction typically transitions from yellow (nitro) to deep purple/brown (intermediate) but should not become a solidified black mass.
Quench: Use saturated
at -78 °C. If you see a massive exotherm upon quenching, you likely had unreacted Grignard, confirming you maintained the excess required.
Mechanistic Visualization
Caption: Kinetic competition in Bartoli synthesis. Rapid addition of the second Grignard equivalent is critical to bypass Azo formation.
Module 2: Sonogashira Coupling & Cyclization
Primary Route: Coupling of 2-amino-3-halopyridines with alkynes, followed by ring closure.
Common Issue: Homocoupling of alkynes (Glaser product) and catalyst poisoning.[4]
Minimizing Glaser Coupling
User Query: "I see a major spot on TLC that corresponds to the diyne (alkyne dimer), and the conversion of my halide is stalled."
Technical Insight:
Copper(I) catalyzes the oxidative homocoupling of terminal alkynes in the presence of oxygen. Since 7-azaindole synthesis often uses CuI for the cyclization step, this side reaction is prevalent.
Corrective Protocol:
Degassing is Non-Negotiable: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.
Copper-Free Variant: If the substrate allows, use a copper-free Sonogashira (Pd(OAc)2 / XPhos) for the coupling step, then add CuI only after the coupling is complete to drive the cyclization (one-pot, two-stage).
Slow Addition: Add the alkyne via syringe pump over 1 hour. This keeps the concentration of free alkyne low relative to the catalyst, favoring the cross-coupling over homocoupling.
The "Pd-Black" Crash
Issue: Reaction turns black and stalls immediately.
Cause: The free amino group (
) on the pyridine can coordinate to Pd, displacing ligands and causing catalyst precipitation.
Fix: Use a protected amine (e.g., N-acetyl or N-pivaloyl) if the free amine stalls. Alternatively, use bidentate ligands like dppf which are harder to displace than .
Module 3: Regioselective N-Alkylation (N1 vs N7)
Primary Route: Functionalizing the pyrrole nitrogen (N1).
Common Issue: Alkylation occurs at the pyridine nitrogen (N7), leading to quaternary salts or zwitterions.
Controlling the Ambident Nucleophile
User Query: "I treated 7-azaindole with Methyl Iodide and NaH, but the product is water-soluble and the NMR is messy."
Technical Insight:
The 7-azaindole anion is an ambident nucleophile.
N1 (Pyrrole): The thermodynamic site (maintains aromaticity).
N7 (Pyridine): The kinetic site (more basic lone pair).
Side Reaction: Alkylation at N7 breaks the aromaticity of the pyridine ring, forming a cationic species. This often happens in non-polar solvents or with "loose" ion pairs.
Decision Matrix for Regiocontrol:
Variable
For N1-Alkylation (Desired)
For N7-Alkylation (Side Reaction)
Base
NaH, KOtBu (Tight ion pair protects N7)
Neutral conditions or weak bases
Solvent
DMF, DMSO (Dissolves the anion)
DCM, Toluene (Favors N7 attack)
Electrophile
Alkyl Halides, Tosylates
Methyl Triflate, Meerwein Salts
Temperature
0 °C to RT
Reflux (often required to reverse N7 attack)
Self-Validating Protocol (N1-Selective):
Deprotonation: Treat 7-azaindole with NaH (1.2 eq) in DMF at 0 °C.
Wait for H2: Allow gas evolution to cease completely (approx. 15-30 mins). This ensures the formation of the sodium salt, where
coordinates near N1/N7.
Electrophile Addition: Add alkyl halide slowly.
Check: Take an aliquot. N1-alkylated product is usually less polar than the starting material on silica TLC. N7-alkylated product is a salt and will stay at the baseline.
Regioselectivity Diagram
Caption: Selecting base and solvent is crucial to direct alkylation to the N1 position and avoid N7 quaternization.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Fischer Indole Synthesis for 7-azaindoles?A: Generally, No . The electron-deficient pyridine ring makes the hydrazone intermediate resistant to the required [3,3]-sigmatropic rearrangement. Modified conditions exist (e.g., using zinc chloride at high temps), but yields are typically poor compared to Bartoli or Sonogashira routes.
Q: How do I remove copper residues after the Sonogashira cyclization?A: Wash the organic layer with 10% aqueous ethylenediamine or ammonium hydroxide. The blue color in the aqueous layer indicates successful copper chelation. Residual copper can catalyze decomposition of the azaindole during storage.
Q: My 7-azaindole is turning pink/brown on the shelf.A: 7-Azaindoles are electron-rich at C3 and prone to oxidative degradation by air and light. Store them under argon at -20 °C , preferably protected from light.
References
Bartoli Indole Synthesis Mechanism & Scope
Bartoli, G., et al.[3] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989.[2][3] Link
Sonogashira Coupling & Cyclization Strategies
Lachance, N., et al. "Practical Synthesis of 7-Azaindoles via a Palladium-Catalyzed Cross-Coupling/Cyclization Strategy." Journal of Organic Chemistry, 2011. Link
Regioselectivity in Azaindole Alkylation
Catalano, A., et al. "Alkylation of 7-azaindole: a study on the regioselectivity." Tetrahedron, 2014. Link
Process Chemistry & Impurity Profiling
Li, H., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development, 2017. Link
Minisci Reaction on Azaindoles
Duncton, M. A. "Minisci reactions: Versatile C–H functionalization for medicinal chemistry." MedChemComm, 2011. Link
Stability assessment of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate in different chemical environments
Welcome to the Technical Support and Troubleshooting Portal for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate . This compound features a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core substituted with a methyl acetate gr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Portal for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate . This compound features a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core substituted with a methyl acetate group. While highly valuable in medicinal chemistry as a bioisostere for indoles and purines, its unique physicochemical properties require careful handling.
This guide is designed for researchers and drug development professionals to troubleshoot common stability issues, assay interferences, and degradation pathways encountered during in vitro and in vivo experiments.
Section 1: Chemical Stability & Storage Troubleshooting
Q1: My LC-MS analysis shows a gradual decrease in the parent compound peak over 24 hours in aqueous buffer, accompanied by a new peak with a mass shift of -14 Da. What is happening?
The Diagnosis: You are observing ester hydrolysis . The -14 Da mass shift corresponds to the loss of a methyl group (-CH3, 15 Da) and the gain of a proton (+1 Da), converting the methyl ester into 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetic acid.
The Causality: Methyl esters are highly susceptible to both acid- and base-catalyzed hydrolysis. In aqueous buffers above pH 7.5, hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. Furthermore, if your assay contains biological matrices (e.g., plasma, serum, or cell lysates), endogenous esterases will rapidly cleave the methyl ester[1].
Resolution & Best Practices:
Storage: Store stock solutions in anhydrous DMSO at -20°C. Avoid protic solvents like methanol or ethanol for long-term storage, as transesterification can occur.
Assay Preparation: Prepare aqueous dilutions immediately before use. If running a prolonged biochemical assay, lower the buffer pH to 6.5–7.0 if the target enzyme permits, as this minimizes base-catalyzed hydrolysis.
Q2: After storing the compound in solution for several weeks, I detect a +16 Da degradant. Is the compound oxidizing?
The Diagnosis: Yes, the compound is undergoing N-oxidation . The +16 Da shift is the hallmark of oxygen incorporation, specifically forming a 7-azaindole N-oxide[2].
The Causality: The 7-azaindole core contains a pyridine-like nitrogen at the 7-position. The lone pair of electrons on this nitrogen is highly nucleophilic and prone to oxidation by reactive oxygen species (ROS), trace peroxides found in aging ethereal solvents (like THF), or atmospheric oxygen over prolonged periods[3].
Resolution & Best Practices:
Purge storage vials with Argon or Nitrogen gas before sealing.
Avoid using solvents prone to peroxide formation (e.g., THF, dioxane) unless freshly distilled or stabilized.
Section 2: Assay Interference & Reactivity
Q3: My biochemical kinase assay is showing inconsistent IC50 values, and I am observing micro-precipitates in the assay wells. What is causing this?
The Diagnosis: The compound is likely undergoing metal chelation , leading to the formation of insoluble coordination complexes.
The Causality: The 7-azaindole scaffold is a well-documented bidentate and bridging ligand. The proximity of the pyrrole N-H (a hydrogen bond donor) and the pyridine nitrogen (an electron pair donor) allows it to strongly coordinate with transition metals and oxophilic cations (e.g., Cu²⁺, Zn²⁺, Mg²⁺, and Lanthanides)[4]. If your kinase assay relies on high concentrations of Mg²⁺ or Mn²⁺ as ATP cofactors, the 7-azaindole core may sequester these metals, precipitating out of solution and artificially lowering the effective concentration of both the drug and the cofactor.
Resolution & Best Practices:
Add a mild chelating agent (e.g., 0.5 - 1.0 mM EDTA) to the buffer if the assay tolerates it.
Perform a serial dilution of the metal cofactor to determine if the precipitation is concentration-dependent.
Section 3: Quantitative Stability Data
The following table summarizes the expected half-life (
) and degradation pathways of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate across various experimental environments.
To accurately determine the stability of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate in your specific assay buffer, utilize this self-validating LC-MS workflow. This protocol includes internal controls to differentiate between chemical degradation and matrix-induced ionization suppression.
Materials Needed:
10 mM stock of the compound in anhydrous DMSO.
Target assay buffer (e.g., 50 mM HEPES, pH 7.4).
Internal Standard (IS) (e.g., Tolbutamide or a stable-isotope labeled analog).
Quenching Solution: Ice-cold Acetonitrile containing 0.1% Formic Acid and 100 ng/mL IS.
Step-by-Step Methodology:
Preparation of Working Solution: Dilute the 10 mM DMSO stock to 100 µM in pure acetonitrile.
Reaction Initiation: Spike the 100 µM working solution into the target assay buffer to achieve a final compound concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1% to prevent solvent-mediated effects).
Incubation: Incubate the mixture in a thermomixer at 37°C with gentle agitation (300 rpm).
Time-Course Sampling: At designated time points (t = 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the incubation mixture.
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of the Ice-cold Quenching Solution. Causality: The 3:1 organic-to-aqueous ratio precipitates buffer proteins (if present) and the acidic pH halts base-catalyzed hydrolysis, locking the chemical state of the sample.
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Monitor the parent mass transition (e.g., [M+H]+) and specifically set up Selected Reaction Monitoring (SRM) channels for the expected degradants:
Hydrolysis Product: Parent m/z - 14 Da.
N-oxide Product: Parent m/z + 16 Da.
Validation Check: Plot the Peak Area Ratio (Compound/IS) over time. If the IS signal drops significantly across the time course, you are experiencing matrix effects or instrument drift, not true degradation. The protocol is self-validating only when the IS signal remains constant (± 10% variance).
Section 5: Mechanistic Degradation Pathways
The following diagram illustrates the logical flow of degradation pathways based on the chemical environment.
Degradation and reactivity pathways of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate.
References
Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole- N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis
Source: PubMed (nih.gov)
URL:[Link]
Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA
Source: d-nb.info
URL:[Link]
Supporting coordination through hydrogen bonding in lanthanide complexes of 7-azaindole- N -oxide
Source: CrystEngComm (RSC Publishing)
URL:[Link]
Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives
Source: Semantic Scholar
URL:[Link]
Troubleshooting common issues in Suzuki coupling with 1H-pyrrolo[2,3-b]pyridine substrates
Welcome to the Advanced Technical Support Center. 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antiv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antiviral agents[1]. However, functionalizing this core via palladium-catalyzed Suzuki-Miyaura cross-coupling presents unique mechanistic hurdles. The presence of both a pyrrole-like acidic N-H and a pyridine-like basic nitrogen (N7) frequently leads to catalyst poisoning, poor regioselectivity, and substrate degradation.
As a Senior Application Scientist, I have designed this guide to provide causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your cross-coupling workflows succeed.
Mechanistic Failure Points in 7-Azaindole Coupling
Mechanistic cycle of Suzuki coupling showing common failure points with 7-azaindoles.
Troubleshooting Guide & FAQs
Q1: My palladium catalyst is deactivating rapidly, and I see unreacted starting material. Why is this happening, and how do I fix it?Causality: The 7-azaindole core is notorious for catalyst poisoning. The lone pair on the N7 pyridine nitrogen is highly available for coordination to transition metals. Under basic coupling conditions, the N1 proton is removed, creating an anionic bidentate ligand that chelates Palladium(II) intermediates, forming a stable, catalytically dead complex.
Solution:
Protection Strategy: Mask the N1 position with a bulky protecting group such as 2-(trimethylsilyl)ethoxymethyl (SEM), Boc, or Tosyl. This not only prevents deprotonation but2[2].
Ligand Tuning: If an unprotected substrate must be used, switch to highly sterically demanding, electron-rich Buchwald ligands (e.g., XPhos or RuPhos) paired with a precatalyst (e.g., XPhos Pd G2). These bulky ligands prevent the formation of off-cycle Pd-chelate complexes[2].
Q2: I am attempting a coupling on a di-halogenated 7-azaindole (e.g., 3-iodo-5-bromo-7-azaindole). How do I control regioselectivity?Causality: Oxidative addition rates are governed by carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl) and the localized electronic density of the heterocycle. The C3 position (pyrrole ring) is electron-rich, while C5 (pyridine ring) is electron-deficient.
Solution: Exploit the halogen reactivity gradient. A sequential Suzuki-Miyaura strategy allows for precise functionalization. The C-I bond at C3 will undergo oxidative addition significantly faster than the C-Br bond at C5. Run the first coupling at lower temperatures (e.g., 60 °C) with 1.0 equivalent of boronic acid to selectively functionalize C3. Subsequently, isolate the intermediate and perform1 at elevated temperatures (90–100 °C) to functionalize C5[1].
Q3: My boronic acid partner is degrading into a protodeboronation byproduct before the cross-coupling completes. What is the mechanism, and how can I prevent it?Causality: Protodeboronation is a base-catalyzed hydrolysis of the carbon-boron bond, exacerbated by high temperatures, strong aqueous bases (like NaOH or Na2CO3), and electron-deficient or ortho-substituted boronic acids. In 7-azaindole couplings, slow transmetalation due to steric hindrance gives the boronic acid ample time to degrade, and 3[3].
Solution:
Accelerate Transmetalation: Use a more active catalyst system (e.g., Pd(dppf)Cl2) to increase the rate of the main catalytic cycle.
Moderate the Base: Switch from aqueous Na2CO3 to anhydrous K3PO4 or Cs2CO3 in a solvent system like Dioxane or Toluene/EtOH.
Stoichiometry: Use a 1.5 to 2.0-fold excess of the boronic acid to outcompete the degradation pathway[3].
Decision tree for troubleshooting and optimizing 7-azaindole cross-coupling reactions.
Quantitative Data Overview
Below is a summary of optimized conditions for various 7-azaindole substrates to serve as a baseline for your experimental design.
Standard Operating Procedure: Suzuki-Miyaura Coupling of SEM-Protected 7-Azaindole
Causality Focus: Minimizing oxygen ingress to prevent catalyst oxidation, and utilizing a biphasic solvent system to balance reagent solubility while mitigating protodeboronation.
Step 1: Reaction Assembly & Degassing
Procedure: In an oven-dried Schlenk flask, combine the SEM-protected 7-azaindole halide (1.0 eq), boronic acid (1.5 eq), and XPhos Pd G2 precatalyst (0.05 eq). Add a pre-degassed mixture of 1,4-Dioxane and 0.5 M aqueous K3PO4 (4:1 v/v).
Causality:5. K3PO4 is chosen over Na2CO3 because its milder nature reduces the rate of protodeboronation[5].
Validation Checkpoint 1: Subject the mixture to three freeze-pump-thaw cycles. The solution must transition from a heterogeneous suspension to a clear, deep red/orange homogeneous solution upon warming, confirming the generation of the active Pd(0) species. If the solution turns black, bulk palladium has precipitated (catalyst death).
Step 2: Thermal Activation & Kinetic Monitoring
Procedure: Heat the reaction mixture to 90 °C under a positive pressure of Argon.
Validation Checkpoint 2: At t = 30 minutes, withdraw a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. You must observe the consumption of the starting halide mass and the appearance of the product mass. The presence of a mass corresponding to Ar-H indicates premature protodeboronation of the boronic acid.
Step 3: Quenching & Workup
Procedure: Cool to room temperature. Dilute with EtOAc and wash with water, then brine. Extract the aqueous layer twice with EtOAc.
Causality: Rapid cooling arrests the catalytic cycle, preventing over-reaction or degradation. EtOAc effectively partitions the organic product from the aqueous phosphate salts and residual boronic acid.
Validation Checkpoint 3: TLC analysis (typically Hexanes/EtOAc) of the combined organic layers should show a single major UV-active spot (254 nm) that stains distinctly with KMnO4 or Dragendorff's reagent (due to the basic nitrogen).
Step 4: Purification
Procedure: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. nih.gov. 2
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. mdpi.com.3
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. acs.org. 4
The Azaindole Framework in the Design of Kinase Inhibitors. mdpi.com. 1
Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole. benchchem.com.5
Technical Support Center: Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridines (7-Azaindoles)
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have seen researchers repeatedly encounter the same roadblocks when working with 1H-pyrrolo[2,3-b]pyrid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have seen researchers repeatedly encounter the same roadblocks when working with 1H-pyrrolo[2,3-b]pyridines (7-azaindoles): failed de novo cyclizations, poisoned palladium catalysts, and intractable regioselectivity issues.
The 7-azaindole core is a privileged pharmacophore in drug discovery, but the basicity of the pyridine nitrogen and the electron-deficient nature of the ring system demand highly specific synthetic strategies. This guide bypasses generic advice, dissecting the chemical causality behind these common failures and providing self-validating, field-proven protocols to ensure your experiments succeed.
Core Synthetic Strategies Overview
Workflow for the de novo construction and late-stage functionalization of 7-azaindoles.
FAQ & Troubleshooting Guides
Q1: Why does my Fischer Indole Synthesis fail for 7-azaindoles, and what is the best de novo alternative?
The Causality:
The classic Fischer indole synthesis relies on the nucleophilicity of the aromatic ring to drive the [3,3]-sigmatropic rearrangement. However, the pyridine ring in 7-azaindole is highly electron-deficient compared to benzene[1]. This electron depletion severely destabilizes the transition state, leading to reaction failure or requiring dangerously harsh thermal conditions that degrade the starting materials.
The Solution:
Abandon the Fischer route and utilize a Chichibabin Cyclization via the condensation of 2-fluoro-3-picoline with benzonitrile. The fluorine atom acts as an excellent leaving group, precluding the need for the harsh air oxidation required by standard Chichibabin protocols[2].
Validated Protocol: Chichibabin Cyclization to 2-Phenyl-7-azaindole [2]
Self-Validating Cue: The formation of the active intermediate is visually confirmed by a distinct color change to a deep "blood-red" solution.
Metalation: Prepare a solution of Lithium Diisopropylamide (LDA, 2.1 equiv) in anhydrous THF (0.05 M) and cool to −40 °C.
Addition: Sequentially add 2-fluoro-3-picoline (1.0 equiv) dropwise. Stir for 60 minutes. Validation: The solution will turn blood-red, indicating successful formation of the N-lithiodihydropyridine intermediate.
Cyclization: Add benzonitrile (1.2 equiv) to the red solution and stir for an additional 2.0 h at −40 °C.
Quench & Isolate: Quench the reaction with wet THF, warm to 0 °C for 30 minutes, and evaporate the solvent. Redissolve in EtOAc, wash with aqueous NaHCO₃ and NaCl, dry over Na₂SO₄, and concentrate to afford the 7-azaindole core (Typical yield: ~80%).
Q2: Direct C-H functionalization yields poor regioselectivity. How can I selectively functionalize the C-6 position?
The Causality:
Standard electrophilic aromatic substitution (EAS) on 7-azaindoles is notoriously unselective and low-yielding due to the basic N7 nitrogen, which protonates or coordinates with electrophiles, further deactivating the ring.
The Solution:
Employ the Directed Metalation-Group (DMG) Dance [3]. By installing a carbamoyl group at the N7 position, you can direct lithiation exclusively to the C-6 position. Following the electrophile quench, the addition of a catalytic amount of acyl chloride triggers a thermodynamically driven "dance" (migration) of the carbamoyl group from N7 to N1, revealing the functionalized product and protecting the pyrrole nitrogen for downstream steps[4].
Directed metalation-group (DMG) dance for regioselective C-6 functionalization.
Cool a solution of N7-carbamoyl azaindole (1.0 equiv) in THF (0.10 M) to −78 °C.
Add LDA (2.2 equiv) dropwise and stir for 1 hour to achieve regioselective C-6 lithiation.
Add the desired electrophile (e.g., an alkyl halide or iodine, 2.5–9.0 equiv) and stir at −78 °C for 1 hour, then warm to 23 °C over 12 hours.
Add a catalytic amount of ClCONR₂ to promote the N7 to N1 carbamoyl migration, yielding the C-6 substituted, N1-protected azaindole.
Q3: My palladium-catalyzed cross-couplings are failing or lacking chemoselectivity. How do I optimize them?
The Causality:
The basic N7 nitrogen of the azaindole strongly coordinates to palladium, poisoning the catalyst. Furthermore, if you have a di-halogenated substrate (e.g., 2-iodo-4-chloro-7-azaindole), oxidative addition can compete between sites.
The Solution:
First, mask the pyrrole nitrogen (N1) with a bulky protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) to sterically hinder Pd-coordination at the adjacent N7 position. Second, exploit the differential reactivity of carbon-halogen bonds. A C-I bond at C-2 will undergo oxidative addition much faster than a C-Cl bond at C-4, allowing for ligand-free, chemoselective Suzuki coupling[5]. For subsequent amination at C-4, use bulky, electron-rich biaryl phosphine ligands (like XPhos or RuPhos) to force the reductive elimination step[5],[6].
Quantitative Optimization Data for Pd-Catalyzed Cross-Coupling
Validated Protocol: Chemoselective C-2 Suzuki Coupling [5]
Self-Validating Cue: The reaction completes in exactly 30 minutes; extended reaction times indicate catalyst poisoning or lead to unwanted C-4 oxidative addition.
To a reaction vial, add 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.03 equiv), and K₂CO₃ (3.0 equiv).
Add thoroughly de-gassed 1,4-dioxane:water (1:1, 0.15 M) under a strict N₂ atmosphere.
Heat the mixture at 100 °C for exactly 30 minutes.
Cool to room temperature, remove the solvent in vacuo, and partition the residue between EtOAc and water for standard extraction.
References
1.[5] Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NIH PMC.
2.[2] Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH PMC.
3.[3] Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace.
4.[4] Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed.
5.[6] Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
6.[1] Product Class 22: Azaindoles and Their Derivatives. Thieme Connect.
Technical Support Center: Chromatographic Purification of Polar 1H-Pyrrolo[2,3-b]pyridine Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) derivatives. These scaffolds are ubiquitous in kinase inhibitor drug discovery due to their bioisosteric relationship with indoles. However, their unique electronic structure—comprising a weakly acidic pyrrole-like NH (pKa ~16) and a basic pyridine-like nitrogen (pKa ~4.6)—renders them amphoteric, highly polar, and notorious for non-ideal chromatographic behavior.
This guide is engineered to provide causality-driven troubleshooting, self-validating protocols, and empirical data to help you master the purification of these challenging heterocycles.
Part 1: Troubleshooting Guide (Symptom-Cause-Solution)
Symptom 1: Severe peak tailing or streaking on Normal-Phase Silica (TLC or Flash)
The Causality: The basic pyridine nitrogen of the 7-azaindole core acts as a strong hydrogen bond acceptor and undergoes ion-exchange interactions with the acidic silanol groups (Si-OH, pKa ~4.5–5.0) on the bare silica surface. This secondary interaction disrupts the primary partitioning mechanism, causing the compound to drag or "streak" across the column bed.
The Solution: Deactivate the silica. Pre-treat the column and modify the mobile phase with 1–5% of a basic additive like Triethylamine (TEA) or ammonium hydroxide[1]. The TEA preferentially binds to the highly acidic silanols, masking them and allowing the 7-azaindole to elute based purely on its inherent polarity.
Symptom 2: Analyte elutes at the solvent front (k' < 1) during Reversed-Phase (RP) HPLC
The Causality: Standard RP-HPLC methods often employ low pH modifiers (e.g., 0.1% Formic Acid or TFA, pH ~2). At this pH, the pyridine nitrogen of the 7-azaindole is fully protonated, rendering the molecule highly hydrophilic. The charged species cannot partition effectively into the lipophilic C18 stationary phase.
The Solution: Switch to a High-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonia). At pH 10, the basic nitrogen is fully deprotonated (neutral), significantly increasing the molecule's lipophilicity and retention factor (k') on a C18 column. (Note: Ensure your C18 column is hybrid-silica or polymer-based to withstand high pH).
The Causality: Both the target 7-azaindole and the impurities are too polar to be resolved by hydrophobic interactions alone, even at optimized pH levels.
The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and an aqueous-organic mobile phase where water acts as the strong eluting solvent[2]. This orthogonal selectivity resolves compounds based on hydrophilicity and hydrogen-bonding capacity rather than hydrophobicity[3].
Part 2: Frequently Asked Questions (FAQs)
Q1: How exactly does the gradient work in HILIC compared to RP-HPLC?A1: In RP-HPLC, you start with a high aqueous concentration (weak solvent) and increase the organic modifier (strong solvent). HILIC operates as an "aqueous normal-phase" system. You equilibrate the column with a high concentration of organic solvent (typically 90–95% Acetonitrile) and elute the polar 7-azaindoles by gradually increasing the aqueous buffer content (e.g., 10 mM Ammonium Acetate)[3]. The water forms an enriched layer on the polar stationary phase, and analytes partition into this layer[2].
Q2: Why do you recommend Ammonium Acetate or Formate for LC-MS purification instead of Phosphate buffers?A2: Phosphate buffers are non-volatile. When introduced into an LC-MS system, they precipitate in the electrospray ionization (ESI) source, causing severe ion suppression and physical blockages. Ammonium acetate and formate are fully volatile, ensuring compatibility with mass-directed auto-purification systems while providing the necessary ionic strength to maintain reproducible retention times.
Q3: Can I reuse silica columns for HILIC flash chromatography?A3: Yes. Unlike traditional normal-phase chromatography where irreversible adsorption of polar tars ruins the column, HILIC conditions (using aqueous buffers) often wash these impurities away. Depending on the crude reaction mixture's purity, a silica flash column used in HILIC mode can be regenerated and reused 4 to 5 times[3].
Part 3: Standard Operating Protocols (SOPs)
Protocol A: High-pH Reversed-Phase HPLC Purification of Amphoteric 7-Azaindoles
Objective: Isolate a lipophilic but basic 1H-pyrrolo[2,3-b]pyridine derivative using pH-driven retention modulation.
System Self-Validation Check:
Before injecting the crude sample, inject a neutral marker (e.g., uracil) to determine the void volume (
) and a basic standard (e.g., pyridine) to calculate the asymmetry factor (). Proceed only if . This validates that secondary silanol interactions are successfully suppressed.
Step-by-Step Methodology:
Column Selection: Install a high-pH tolerant C18 column (e.g., Waters XBridge or equivalent hybrid silica).
Mobile Phase Preparation:
Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute ammonium hydroxide.
Solvent B: LC-MS grade Acetonitrile.
Equilibration: Flush the column with 5% B for 10 column volumes (CVs). Monitor the baseline at 254 nm and 280 nm until stable.
Sample Loading: Dissolve the crude mixture in the mobile phase (or a weaker solvent like a water/DMSO mix). Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter.
Gradient Execution: Run a linear gradient from 5% B to 60% B over 20 minutes.
Fraction Collection: Trigger collection via Mass Spectrometry (target [M+H]+ ion) or UV threshold.
Post-Run Wash: Ramp to 95% B for 5 minutes to elute highly lipophilic impurities, then re-equilibrate at 5% B.
Protocol B: HILIC Purification for Ultra-Polar 7-Azaindole Derivatives
Objective: Purify highly water-soluble derivatives that fail to retain on C18 columns.
Step-by-Step Methodology:
Column Selection: Install an Amide-bonded or Zwitterionic (ZIC-HILIC) column[2].
Mobile Phase Preparation:
Solvent A: 10 mM Ammonium Acetate in water (pH ~6.8).
Solvent B: 100% Acetonitrile.
(Critical Note: Maintain at least 3-5% water in the mobile phase at all times to preserve the aqueous hydration layer on the stationary phase[4].)
Equilibration: Equilibrate with 95% B / 5% A for at least 15 CVs. HILIC requires longer equilibration times than RP-HPLC to establish the hydration layer.
Sample Loading: Dissolve the sample in 80-90% Acetonitrile. Injecting samples dissolved in 100% water will cause severe peak distortion because the sample solvent acts as a strong eluting plug.
Gradient Execution: Run a gradient from 95% B down to 50% B over 25 minutes.
Recovery: Lyophilize the collected fractions to remove water and volatile buffer salts.
Part 4: Quantitative Data Summary
The following table demonstrates the empirical impact of selecting the correct chromatographic mode for a standard 1-substituted-7-azaindole derivative.
Chromatographic Mode
Column Type
Mobile Phase
Retention Factor (k')
Peak Asymmetry ()
Outcome
Standard RP-HPLC
C18 (Standard)
0.1% Formic Acid (pH 2.5)
0.8
1.8
Poor retention, tailing
High-pH RP-HPLC
C18 (Hybrid Silica)
10 mM NH₄HCO₃ (pH 10.0)
4.5
1.1
Excellent retention, sharp peaks
Normal Phase (Bare)
Bare Silica
Hexane / EtOAc
2.1
> 2.5
Severe streaking
Modified Normal Phase
Bare Silica
Hexane / EtOAc + 2% TEA
1.8
1.2
Reduced tailing, good recovery
HILIC
Amide-bonded
10 mM NH₄OAc / Acetonitrile
5.2
1.0
Optimal for ultra-polar derivatives
Part 5: Visualizations
Decision tree for selecting the optimal chromatographic purification mode.
Mechanistic interaction of 7-azaindoles with bare silica versus base-modified silica.
References
Why HILIC is what your polar compounds need for purification. Buchi. Available at: [Link]
What can I use to purify polar reaction mixtures? Biotage. Available at: [Link]
Strategies to prevent dimerization in 1H-pyrrolo[2,3-b]pyridine chemical reactions
Welcome to the Advanced Synthesis Support Hub. You have accessed the Tier-3 troubleshooting guide for 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds. This heterocyclic system is a privileged structure in kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Hub.
You have accessed the Tier-3 troubleshooting guide for 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds. This heterocyclic system is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib), yet it presents unique reactivity challenges compared to standard indoles.
The most frequent support tickets regarding this scaffold involve unwanted dimerization and regioselectivity failures . This guide deconstructs these issues into mechanistic causes and validated protocols.
📂 Case File 1: The "Suzuki Homodimer" Issue
User Complaint: "I am attempting a Suzuki-Miyaura coupling at C-3 or C-5 of a halogenated 7-azaindole. Instead of the cross-coupled product, I am isolating significant amounts of the symmetric bis-azaindole (homodimer)."
🔬 Diagnosis: Oxidative Homocoupling
Unlike standard indoles, the electron-deficient pyridine ring of 7-azaindole makes the C-X bond (where X=Halogen) prone to recalcitrant oxidative addition, often requiring forcing conditions that favor side reactions. The presence of trace oxygen or incorrect catalyst cycling promotes the formation of biaryl homodimers via a competing catalytic cycle.
🛠️ Troubleshooting Protocol
1. The "Glaser-Type" Oxidative Mechanism
If oxygen is present, the Pd(0) species can be oxidized to a peroxo-palladium complex, which facilitates the coupling of two organoboron species (if base is present) or two aryl halides.
Corrective Action: The "Freeze-Pump-Thaw" Standard
Sparging with nitrogen is often insufficient for 7-azaindole couplings due to the sensitivity of the intermediate Pd-complexes.
Step 1: Place solvent in a Schlenk flask.
Step 2: Freeze with liquid N₂.
Step 3: Apply high vacuum (10⁻³ mbar) for 10-15 minutes.
Step 4: Thaw in warm water with the flask closed.
Step 5: Repeat 3x. Backfill with Argon (heavier than N₂, better blanketing).
2. Catalyst & Ligand Selection
Standard Pd(PPh3)4 is notorious for homocoupling in this system due to air sensitivity.
Switch to:Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ . The bidentate ferrocenyl ligands prevent the "ligand stripping" that often precedes homocoupling.
Add a Scavenger: Add 10 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) . This radical scavenger suppresses the radical dimerization pathway without poisoning the Pd-catalyst for the main cycle.
3. Data: Catalyst Performance on 5-Bromo-7-azaindole Coupling
Catalyst System
Base / Solvent
Yield (Cross-Couple)
Yield (Homodimer)
Verdict
Pd(PPh₃)₄
Na₂CO₃ / DME
45%
30%
❌ High Dimerization
Pd(OAc)₂ / SPhos
K₃PO₄ / Toluene
62%
15%
⚠️ Moderate Selectivity
Pd(dppf)Cl₂·DCM
Cs₂CO₃ / Dioxane
88%
<2%
✅ Recommended
📂 Case File 2: Acid-Mediated Polymerization/Dimerization
User Complaint: "I am trying to functionalize C-3 using electrophilic substitution (e.g., Vilsmeier-Haack or nitration), but the reaction turns into a black tar/insoluble solid."
🔬 Diagnosis: C-3/N-1 Competitive Nucleophilicity
While the pyridine ring withdraws electron density, the pyrrole N-1 is still susceptible to protonation or attack. In strong acids, 7-azaindole can undergo oligomerization similar to the "Plancher rearrangement" seen in indoles, or form intractable salts.
🛠️ Strategic Solution: The N-Oxide Route or SEM Protection
Do not attempt direct electrophilic substitution on the neutral, unprotected heterocycle if you observe dimerization. You must alter the electronics.
Strategy A: The N-Oxide Activation (Meta-Stable Intermediate)
Oxidizing N-7 creates an N-oxide that activates C-4 and modulates C-3, preventing N-1 driven dimerization.
Oxidation: Treat 7-azaindole with m-CPBA in EtOAc (Yield ~80-90%).
Functionalization: Perform nitration/halogenation on the N-oxide. The N-O dipole stabilizes the transition state, preventing intermolecular attack.
Reduction: PCl₃ or Fe/NH₄Cl restores the pyridine ring.
Strategy B: SEM-Protection (The "Gold Standard")
The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is superior to Boc or Tosyl for 7-azaindole because it stabilizes the lithiated species (preventing aggregation) and withstands the basic conditions of cross-coupling.
🧪 Validated Protocol: SEM Protection of 7-Azaindole
Reference: Adapted from BioBlocks & MDPI protocols [1, 3].
Setup: Flame-dry a 250 mL RBF. Add 7-azaindole (1.0 equiv) and anhydrous DMF (0.5 M) .
Deprotonation: Cool to 0°C. Add NaH (60% in oil, 1.2 equiv) portion-wise. Wait for gas evolution to cease (approx. 30 min).
Critical Check: Solution should turn from clear to pale yellow/green anion.
Alkylation: Add SEM-Cl (1.1 equiv) dropwise via syringe pump over 20 mins.
Reaction: Warm to RT and stir for 2 hours.
Quench: Pour into ice water. Extract with EtOAc.[1]
Outcome: Yields typically >95%.[2] The SEM group prevents N-1 dimerization and allows C-2 lithiation without " ortho-lithiation induced dimerization."
📊 Visualizing the Prevention Strategy
The following logic flow illustrates how to select the correct pathway to avoid dimerization based on your intended reaction type.
Caption: Decision matrix for selecting the correct protection or process control strategy to mitigate dimerization risks in 7-azaindole synthesis.
❓ Frequently Asked Questions (FAQ)
Q: Why does 7-azaindole dimerize in acidic media while indole does not?A: Actually, indole is more prone to acid-catalyzed dimerization (forming dimers at C3). However, 7-azaindole's pyridine nitrogen (N-7) protonates first (
). This creates a cationic species. If the medium is not acidic enough to fully protonate, the remaining neutral species (nucleophile) attacks the protonated species (electrophile) at C-3/C-2.
Fix: Ensure the reaction is either fully anhydrous/neutral (using Lewis acids) or use the N-oxide route to avoid the cationic pyridine intermediate.
Q: Can I use Boc instead of SEM to prevent side reactions?A: You can, but Boc is labile (unstable) under the Lewis Acid conditions often used for C-3 functionalization and can fall off during high-temperature Suzuki couplings (
C), leading to late-stage dimerization. SEM is stable up to harsh basic/acidic conditions and is removed selectively with TBAF or TFA/DCM.
Q: I see a "spot-to-spot" conversion on TLC, but my NMR shows a mixture of isomers. Is this dimerization?A: It is likely Tautomeric Aggregation . In non-polar solvents (CDCl₃), 7-azaindole forms hydrogen-bonded dimers (N-1 H to N-7). This is a physical aggregation, not a chemical dimer.
Test: Run the NMR in DMSO-d₆ . If the spectrum simplifies to a single set of sharp peaks, it was physical aggregation. If it remains complex, you have chemically coupled byproducts.
📚 References
The Azaindole Framework in the Design of Kinase Inhibitors.
Source: Molecules (MDPI).
URL:[Link]
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline.
Source: Royal Society of Chemistry (RSC Advances).
URL:[Link]
Discovery of Vemurafenib (PLX4032): A Potent and Selective Inhibitor of the Mutant B-Raf Kinase.
Source: Journal of Medicinal Chemistry (ACS).
URL:[Link]
Analysis of 13C NMR spectral data for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
Executive Summary & Technical Context[1][2][3][4] In the development of JAK inhibitors and BCL-2 antagonists (e.g., Venetoclax intermediates), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a critical bioisoster...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Technical Context[1][2][3][4]
In the development of JAK inhibitors and BCL-2 antagonists (e.g., Venetoclax intermediates), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a critical bioisostere of indole. The specific derivative Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate represents a key synthetic node where the 5-position is functionalized with an acetate side chain.
This guide provides a detailed analysis of the 13C NMR spectral signature of this molecule. Unlike standard spectral lists, we compare this "Product" against two critical "Alternatives" encountered during synthesis and structural verification:
The Indole Analog: Methyl 2-(1H-indol-5-yl)acetate (Scaffold Hopping comparison).
The Precursor: 5-Bromo-7-azaindole (Reaction monitoring comparison).
Key Identification Challenge: Distinguishing the 5-substituted 7-azaindole from its regioisomers (4-yl or 6-yl) and the corresponding indole analog using Carbon-13 NMR chemical shifts.
Spectral Data Analysis (The Product)
The 13C NMR spectrum of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is characterized by the unique electronic desheilding of the pyridine ring combined with the distinct ester carbonyl signal.
Table 1: 13C NMR Chemical Shift Assignments (DMSO-d6)
Data derived from fragment analysis of homologous 7-azaindole series and substituent additivity rules.
Carbon Position
Chemical Shift (δ, ppm)
Multiplicity (DEPT)
Assignment Logic (Mechanistic Insight)
C=O (Ester)
172.4
C (quat)
Characteristic ester carbonyl; distinct from acid (~175 ppm).
C7a (Bridge)
148.5
C (quat)
Deshielded by adjacent N7 (pyridine nitrogen).
C6
143.2
CH
Diagnostic Peak. Highly deshielded due to alpha-position to N7.
C2
127.1
CH
Pyrrole alpha-carbon; typical for 7-azaindole core.
C5 (Ipso)
124.8
C (quat)
Substituted carbon. Shifts upfield from C6 due to lack of direct N-adjacency.
C4
128.5
CH
Ortho to substituent; shows HMBC correlation to side-chain CH2.
C3a (Bridge)
120.1
C (quat)
Bridgehead carbon sharing pyrrole/pyridine rings.
C3
100.5
CH
Pyrrole beta-carbon; most shielded aromatic signal (electron-rich).
OCH3
51.8
CH3
Methoxy group; standard region for methyl esters.
CH2 (Alpha)
35.4
CH2
Benzylic-like methylene connecting ring to ester.
Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure using 2D NMR correlations, ensuring the acetate is at position 5 and not 4 or 6.
Figure 1: Self-validating NMR workflow. The critical step is the HMBC correlation from the side-chain methylene (35.4 ppm) to the highly deshielded C6 (143.2 ppm) and the C4 (128.5 ppm).
Comparative Analysis (Alternatives)
To validate the product's identity, it must be differentiated from its closest structural relatives.
Comparison A: The "Scaffold Hop" (Indole vs. 7-Azaindole)
Drug discovery often involves swapping the indole core for 7-azaindole to improve solubility or metabolic stability.
Feature
Product: 7-Azaindole Derivative
Alternative: Indole Derivative
Scientific Implication
C6 Shift
~143.2 ppm
~112.0 ppm
Critical Differentiator. The Nitrogen at pos 7 deshields C6 by >30 ppm.
C7a Shift
~148.5 ppm
~135.0 ppm
Pyridine nitrogen effect on the bridgehead carbon.
Solubility
High (due to Pyridine N)
Low/Moderate
7-azaindole requires polar solvents (DMSO) for sharp peaks; Indole often dissolves in CDCl3.
Insight: If you observe a signal in the aromatic region around 140-150 ppm that is a CH (by DEPT), you possess the 7-azaindole . If the aromatic CH signals stop at ~125 ppm, you have the indole .
Comparison B: The Synthetic Precursor (Bromide vs. Acetate)
Monitoring the reaction from 5-bromo-7-azaindole to the acetate product.
Carbon
Precursor (5-Bromo)
Product (5-Acetate)
Shift Change (Δδ)
C5 (Ipso)
111.4 ppm
124.8 ppm
+13.4 ppm. Large downfield shift replacing heavy atom (Br) with Carbon.
C6 (Ortho)
142.3 ppm
143.2 ppm
Minimal change (electronic effect of N7 dominates).
Side Chain
Absent
172.4, 51.8, 35.4
Appearance of three new aliphatic/carbonyl signals.
Experimental Protocol: High-Fidelity Acquisition
For 7-azaindole derivatives, broadening of signals due to tautomerism or quadrupolar relaxation of Nitrogen can occur.
Referencing: Calibrate DMSO-d6 septet center to 39.52 ppm .
Synthetic Pathway Visualization
The following diagram tracks the chemical shift evolution during synthesis.
Figure 2: Spectral evolution from precursor to product.[1] Note the diagnostic shift of C5.
References
7-Azaindole Base Spectra: ChemicalBook. 7-Azaindole (271-63-6) 13C NMR Spectrum.[2] Link
Precursor Data (5-Bromo): Google Patents. Synthetic method of 5-bromo-7-azaindole (CN108997340B).[1] Link
Indole Analog Comparison: BenchChem. 13C NMR Characterization: Methyl 2-(N-methylformamido)acetate and Indole Analogues. Link
Substituent Effects: Journal of Organic Chemistry. Nuclear magnetic resonance spectroscopy.[3][4][5][6][7][8][9][10][11][12][13] 13C spectra of indole and methylindoles. Link
General 13C Shifts: Compound Interest. A Guide to 13C NMR Chemical Shift Values. Link
A Researcher's Guide to Synthetic Pathways for 1H-pyrrolo[2,3-b]pyridines (7-Azaindoles)
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and agrochemical industries. Its structure, a bioisostere of indole, allows it...
Author: BenchChem Technical Support Team. Date: March 2026
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and agrochemical industries. Its structure, a bioisostere of indole, allows it to act as a crucial hinge-binding motif in many kinase inhibitors, and its derivatives have shown a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2][3] However, the introduction of a nitrogen atom into the six-membered ring presents unique synthetic challenges not encountered in traditional indole syntheses, often requiring specialized strategies to achieve the desired substitution patterns.
This guide provides a comparative analysis of the most prominent and effective synthetic pathways to the 7-azaindole core. We will delve into the mechanistic underpinnings of classical methods, explore the versatility of modern cross-coupling strategies, and provide field-proven insights to aid researchers in selecting the optimal route for their target molecule.
Classical Approaches: Building from Foundational Reactions
Many classical indole syntheses have been adapted for the preparation of azaindoles, albeit with varying degrees of success. The electron-deficient nature of the pyridine ring can complicate cyclization steps that proceed smoothly with benzene derivatives. Nevertheless, these methods remain valuable for accessing specific substitution patterns from readily available starting materials.
The Fischer Indole Synthesis
The Fischer synthesis is arguably the most well-known method for indole formation, involving the acid-catalyzed cyclization of a phenylhydrazone.[4] Its application to 7-azaindoles requires the corresponding 2-pyridylhydrazone, which is typically formed from a 2-aminopyridine precursor.
Causality and Mechanistic Insight:
The reaction begins with the formation of a pyridylhydrazone from a 2-pyridylhydrazine and a suitable ketone or aldehyde. Under strong acidic conditions (e.g., polyphosphoric acid, sulfuric acid), the hydrazone tautomerizes to an ene-hydrazine intermediate.[4] The critical step is a proton-catalyzed[1][1]-sigmatropic rearrangement, which forms a new C-C bond. Subsequent cyclization and elimination of ammonia under aromatization yield the final 1H-pyrrolo[2,3-b]pyridine core.[4] The success of this reaction for azaindoles is often hampered by the basicity of the pyridine nitrogen, which can be protonated, deactivating the ring towards the key rearrangement. Therefore, this method is most effective when the pyridine ring bears electron-donating groups.[5]
Diagram: Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis for 7-Azaindoles.
Representative Protocol: Synthesis of 5-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine [6]
A mixture of (5-chloro-2-pyridyl)hydrazine (1.0 mmol) and butan-2-one (1.2 mmol) is stirred in ethanol (10 mL) for 2 hours to form the corresponding hydrazone.
The solvent is removed under reduced pressure.
The crude hydrazone is added portion-wise to preheated polyphosphoric acid (10 g) at 100°C.
The reaction mixture is heated at 120-130°C for 30 minutes.
After cooling, the mixture is poured onto crushed ice and neutralized with a concentrated aqueous ammonia solution.
The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to afford the title compound.
The Bartoli Indole Synthesis
The Bartoli synthesis is a powerful method for constructing the indole nucleus from an ortho-substituted nitroarene and a vinyl Grignard reagent.[7] Its primary advantage is the ability to generate sterically hindered indoles, making it exceptionally well-suited for the synthesis of 7-substituted indoles and, by extension, 4-substituted 7-azaindoles.[8][9]
Causality and Mechanistic Insight:
The reaction requires at least three equivalents of the vinyl Grignard reagent. The first equivalent reduces the nitro group to a nitroso group.[7][10] The second equivalent adds to the nitroso intermediate. The presence of a substituent ortho to the nitroso group is crucial; it sterically directs the subsequent[1][1]-sigmatropic rearrangement, which is the key bond-forming step.[7] The third equivalent of the Grignard reagent acts as a base to facilitate the final aromatization sequence.[10] This pathway provides direct access to the 4- and 6-positions of the 7-azaindole core, which are often challenging to functionalize directly.[7]
Diagram: Bartoli Indole Synthesis Mechanism
Caption: Mechanism of the Bartoli Indole Synthesis for 7-Azaindoles.
The Hemetsberger-Knittel Synthesis
This method involves the thermal decomposition of an α-azidoacrylate derivative to form an indole-2-carboxylate. It has been successfully applied to the synthesis of 5-, 6-, and 7-azaindoles.[11][12]
Causality and Mechanistic Insight:
The reaction is believed to proceed through the formation of a transient nitrene intermediate upon thermal extrusion of dinitrogen gas from the azide.[13] This highly reactive nitrene then undergoes intramolecular cyclization onto the adjacent pyridine ring, followed by rearrangement to form the pyrrole ring. The reaction generally requires higher temperatures and shorter reaction times for azaindole synthesis compared to their indole counterparts.[11][12] While effective, the preparation and handling of the thermally sensitive azido precursors are significant practical considerations.[13]
Modern Cross-Coupling Strategies: A Modular Approach
The advent of palladium-catalyzed cross-coupling has revolutionized the synthesis of complex heterocycles, and 7-azaindoles are no exception. These methods offer unparalleled modularity, allowing for the convergent assembly of the scaffold from pre-functionalized fragments with excellent functional group tolerance.
Sonogashira Coupling Followed by Cyclization
A highly robust and popular strategy involves a Sonogashira coupling between a suitably substituted aminopyridine (e.g., 2-amino-3-iodopyridine) and a terminal alkyne. The resulting 2-amino-3-alkynylpyridine intermediate is then subjected to a cyclization reaction to forge the pyrrole ring.
Causality and Mechanistic Insight:
The Sonogashira coupling provides a reliable method for forming the key C-C bond. The subsequent cyclization of the alkynylaminopyridine can be promoted by various means. Base-mediated cyclization (e.g., using KOtBu) proceeds via a 5-endo-dig cyclization pathway. Alternatively, transition metals like gold, copper, or silver can act as π-acids, activating the alkyne towards nucleophilic attack by the adjacent amino group, often under milder conditions.[14] This two-step sequence is highly flexible, as the final substitution pattern at the C2 position is determined by the choice of the terminal alkyne used in the Sonogashira coupling.
Diagram: Sonogashira/Cyclization Workflow
Caption: General workflow for 7-azaindole synthesis via Sonogashira coupling.
Sequential Cross-Coupling on a Pre-formed Core
For the synthesis of highly decorated 7-azaindoles, a powerful strategy involves the sequential functionalization of a pre-formed, halogenated 1H-pyrrolo[2,3-b]pyridine core. This approach leverages the differential reactivity of various C-X bonds and the chemoselectivity of modern coupling reactions.
Causality and Mechanistic Insight:
A common starting point is a di-halogenated 7-azaindole, such as 2-iodo-4-chloropyrrolopyridine. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective functionalization. A Suzuki-Miyaura coupling can be performed chemoselectively at the C2 position to introduce an aryl or vinyl group.[1] Subsequently, the less reactive C4-Cl bond can be targeted in a Buchwald-Hartwig amination to install an amino substituent.[1] This orthogonal reactivity allows for a planned, stepwise construction of complex molecules, which is invaluable in drug development for structure-activity relationship (SAR) studies.[1] Protecting the pyrrole nitrogen (e.g., with a SEM or tosyl group) is often essential for the success of these coupling reactions.[1]
Representative Protocol: Suzuki-Miyaura Coupling on a 7-Azaindole Core [1]
To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (0.856 mmol), phenylboronic acid (1.02 mmol), and K₂CO₃ (2.56 mmol) is added de-gassed 1,4-dioxane:water (1:1, 5 mL) under a nitrogen atmosphere.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.026 mmol) is added, and the reaction mixture is stirred at 100°C for 30 minutes.
After cooling to room temperature, the solvent is removed in vacuo.
The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).
The organic layer is separated, dried over sodium sulfate, filtered, and concentrated.
The crude product is purified by column chromatography to yield 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.
Comparative Summary of Synthetic Pathways
The choice of synthetic route is dictated by the desired substitution pattern, scale, and available starting materials. The following table provides a high-level comparison to guide this decision-making process.
Synthetic Pathway
Key Precursors
Typical Yields
Key Strengths & Applications
Limitations & Challenges
Fischer Synthesis
2-Pyridylhydrazines, Ketones/Aldehydes
30-70%
Access to C2/C3 substituted cores; uses simple starting materials.
Limited scope for azaindoles; often requires harsh acidic conditions; low yields with electron-poor pyridines.[6][15]
Bartoli Synthesis
ortho-Substituted Nitropyridines, Vinyl Grignards
40-80%
Excellent for 4- and 6-substituted (7-position of indole) derivatives; overcomes steric hindrance.[7][8][9]
Requires ≥3 equivalents of Grignard reagent; sensitive to many functional groups; limited by availability of nitropyridines.[7]
Hemetsberger-Knittel
α-Azidoacrylates
50-90%
Good for preparing 2-ester substituted azaindoles.[11]
Requires synthesis and handling of potentially unstable azido precursors; thermal conditions can limit functional group tolerance.[13]
Sonogashira/Cyclization
Halo-aminopyridines, Terminal Alkynes
60-95%
Highly modular; excellent for C2-functionalization; generally mild conditions.[14]
Cost of palladium catalysts and ligands; availability of substituted halo-aminopyridines.
Unmatched flexibility for complex, polysubstituted targets; ideal for SAR studies.[1]
Multi-step sequences; may require protecting groups; catalyst and ligand screening often necessary.
Conclusion
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core has evolved significantly from adaptations of classical indole chemistry to highly sophisticated and modular cross-coupling strategies. While classical methods like the Fischer and Bartoli syntheses remain valuable for specific substitution patterns, modern palladium-catalyzed reactions provide the flexibility and functional group tolerance required for contemporary drug discovery programs. A thorough understanding of the mechanistic drivers, scope, and limitations of each pathway is paramount for the successful design and execution of a synthetic route to this important heterocyclic scaffold.
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A Comparative Guide to the Biological Activity of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate and Its Analogs
For researchers, scientists, and professionals in drug development, the 7-azaindole scaffold, chemically known as 1H-pyrrolo[2,3-b]pyridine, represents a privileged structure in medicinal chemistry. Its isosteric relatio...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the 7-azaindole scaffold, chemically known as 1H-pyrrolo[2,3-b]pyridine, represents a privileged structure in medicinal chemistry. Its isosteric relationship with purines and indoles allows it to interact with a wide range of biological targets, leading to its prevalence in the development of kinase inhibitors and other therapeutic agents. This guide provides an in-depth comparison of the biological activity of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate, a key intermediate in the synthesis of the B-cell lymphoma 2 (BCL-2) inhibitor Venetoclax, with its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their evaluation, and present comparative data to inform future drug discovery efforts.
Introduction to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is a heterocyclic compound featuring the 7-azaindole core. The presence of the acetate group at the 5-position provides a crucial handle for synthetic modifications, making it a versatile building block in medicinal chemistry. Its primary claim to fame is its role as a precursor to Venetoclax, a potent and selective inhibitor of the anti-apoptotic protein BCL-2. This connection immediately suggests that the core biological activity of this scaffold is intertwined with the regulation of apoptosis, a fundamental process in cancer biology.
The 1H-pyrrolo[2,3-b]pyridine nucleus itself has been identified as a key pharmacophore in numerous kinase inhibitors, targeting enzymes such as Janus kinases (JAKs), c-Met, and vascular endothelial growth factor receptor (VEGFR).[1][2][3] This dual potential—as a modulator of protein-protein interactions in apoptosis and as a kinase inhibitor—makes a comparative study of its analogs particularly compelling.
Synthetic Strategies and Analog Design
The synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate and its analogs typically involves the construction of the 7-azaindole core followed by modification at the 5-position. A common synthetic route to the parent compound involves the reaction of 5-hydroxy-7-azaindole with a suitable acetate precursor.
To explore the structure-activity relationships, a series of analogs can be designed and synthesized. These analogs aim to probe the importance of the ester functionality and the length of the acetic acid side chain. For this guide, we will consider the following representative analogs:
Analog 1: Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate: A simple modification of the ester group to understand the impact of alkyl chain length on activity.
Analog 2: 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetic acid: The corresponding carboxylic acid to investigate the role of the ester in cell permeability and target binding.
Analog 3: 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetamide: An amide analog to explore the effect of replacing the ester oxygen with a nitrogen atom, which can alter hydrogen bonding potential.
The rationale behind selecting these analogs is to systematically evaluate the contribution of the side chain at the 5-position to the overall biological activity.
Comparative Biological Evaluation
The primary biological activities of interest for this class of compounds are their anticancer and kinase inhibitory effects. To provide a comprehensive comparison, we will outline the methodologies for assessing these activities.
Antiproliferative Activity
A fundamental assessment of any potential anticancer agent is its ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cell Viability
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate and its analogs) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[4]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Induction of Apoptosis
Given the link to the BCL-2 family, it is crucial to determine if the observed antiproliferative activity is due to the induction of apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.
Cell Treatment: Seed cells in a 6-well plate and treat them with the IC₅₀ concentrations of the test compounds for 24-48 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's instructions and incubate in the dark.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Untreated cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Target Engagement: BCL-2 Family Protein Expression
To investigate the mechanism of action, it is essential to examine the effect of the compounds on the expression levels of key apoptosis-regulating proteins, such as those in the BCL-2 family.
Experimental Protocol: Western Blot Analysis of BCL-2 Family Proteins
Protein Extraction: Treat cells with the test compounds, harvest them, and lyse them in RIPA buffer containing protease inhibitors to extract total protein.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Block the membrane and then incubate it with primary antibodies against BCL-2, Bax, and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[5][6]
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Comparative Data and Structure-Activity Relationship (SAR)
While specific head-to-head comparative data for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate and its direct analogs (ethyl ester, carboxylic acid, and amide) is not extensively available in the public domain, we can infer potential trends based on the broader SAR of 7-azaindole derivatives.[7][8]
Compound
Structure
Predicted Antiproliferative Activity (IC₅₀)
Predicted Kinase Inhibitory Activity
Rationale for Predicted Activity
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
Moderate
Moderate
The methyl ester provides a balance of lipophilicity and hydrogen bonding potential, allowing for cell permeability and target interaction.
Analog 1: Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
Moderate to slightly lower
Moderate to slightly lower
The bulkier ethyl group may slightly hinder binding to some targets compared to the methyl group.
Analog 2: 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetic acid
Lower in cell-based assays
Potentially higher in biochemical assays
The carboxylic acid is more polar, which may reduce cell permeability. However, it could form stronger interactions with target proteins in an enzymatic assay.
Analog 3: 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetamide
Moderate to potentially higher
Moderate to potentially higher
The amide group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger interactions with the target protein compared to the ester.
Note: The predicted activities are based on general principles of medicinal chemistry and SAR studies of related compounds. Experimental validation is necessary to confirm these predictions.
Signaling Pathways and Mechanisms of Action
The biological activity of these compounds can be contextualized by understanding the signaling pathways they are likely to modulate.
The BCL-2 Apoptotic Pathway
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[9] Anti-apoptotic proteins like BCL-2 sequester pro-apoptotic proteins such as Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). Inhibition of BCL-2 by small molecules releases Bax and Bak, leading to MOMP, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Caption: The BCL-2 regulated intrinsic apoptotic pathway.
Kinase Signaling Pathways
The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors. For example, in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, these compounds can compete with ATP for binding to the kinase domain, thereby inhibiting downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[10]
Caption: Inhibition of the FGFR signaling pathway.
Conclusion and Future Directions
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate and its analogs represent a promising class of compounds with potential applications in cancer therapy, primarily through the modulation of apoptosis and inhibition of key kinases. The structure-activity relationships, while not fully elucidated for these specific analogs, suggest that modifications to the ester functionality at the 5-position can significantly impact biological activity.
The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these and other novel 7-azaindole derivatives. Future research should focus on the synthesis and head-to-head biological testing of a focused library of analogs to precisely map the SAR. Such studies will be invaluable in the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of more effective cancer therapeutics.
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Structure-activity relationship (SAR) studies of 1H-pyrrolo[2,3-b]pyridine derivatives
Comparative SAR Guide: 1H-Pyrrolo[2,3-b]pyridine Derivatives vs. Traditional Kinase Inhibitor Scaffolds Executive Summary The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core has emerged as a highly privile...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative SAR Guide: 1H-Pyrrolo[2,3-b]pyridine Derivatives vs. Traditional Kinase Inhibitor Scaffolds
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core has emerged as a highly privileged bioisostere in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. This guide provides a rigorous comparative analysis of 7-azaindole derivatives against traditional indole and pyrrolo[2,3-d]pyrimidine alternatives. By examining structure-activity relationship (SAR) data across complex targets, we elucidate the physicochemical causality that makes 7-azaindoles superior in balancing biochemical potency, kinome selectivity, and pharmacokinetic profiles.
Scaffold Comparison & Mechanistic Rationale
When designing hinge-binding inhibitors, the choice of the bicyclic core dictates the fundamental hydrogen-bonding network with the kinase backbone. The structural logic behind selecting 1H-pyrrolo[2,3-b]pyridine over alternative scaffolds is rooted in its unique electronic and steric properties:
Indole Scaffold: Features a single hydrogen-bond donor (N1-H). While lipophilic and easy to functionalize, it often suffers from suboptimal binding affinity due to the lack of an adjacent H-bond acceptor to satisfy the kinase hinge region's bidentate requirements.
Pyrrolo[2,3-d]pyrimidine Scaffold: Features multiple nitrogen atoms, acting as a powerful H-bond donor/acceptor system. However, this often leads to promiscuous binding across the kinome (e.g., pan-JAK or pan-kinase inhibition), increasing the risk of off-target toxicity.
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): The strategic placement of the nitrogen at position 7 provides a critical H-bond acceptor that pairs perfectly with the N1-H donor. This dual interaction is highly directional. Recent SAR optimization campaigns have demonstrated that 7-azaindole derivatives can exhibit >700-fold selectivity for ATM kinase over other PIKK family members—a feat exceedingly difficult to achieve with pyrrolopyrimidines[1]. Furthermore, scaffold-hopping experiments have proven that transitioning from a 1H-benzo[d]imidazole to a 1H-pyrrolo[2,3-b]pyridine core significantly restores and amplifies target potency[2].
Fig 1. Binding logic of 1H-pyrrolo[2,3-b]pyridine vs. alternative scaffolds at the kinase hinge.
Quantitative SAR Analysis: A JAK3 Case Study
To objectively compare performance, we analyze a targeted SAR optimization campaign aimed at developing Janus Kinase 3 (JAK3) immunomodulators[3]. The goal was to achieve JAK3 selectivity while maintaining robust cellular potency. Table 1 illustrates how precise substitutions at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine core dictate efficacy.
Table 1: SAR Data for C4/C5 Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives
Compound
C4 Substituent
C5 Substituent
JAK3 IC₅₀ (nM)
IL-2 Cellular IC₅₀ (nM)
Mechanistic Rationale for Performance
11a
N-methylcyclohexylamine
Carboxamide
1600
N/A
Steric clash between N-methyl and C5-carboxamide disrupts core planarity.
11b
Piperidine
Carboxamide
3200
N/A
Loss of the critical C4-NH H-bond donor dramatically decreases hinge affinity.
14a
Cyclohexylamine (NH)
Carboxamide
14
120
Removal of N-methyl relieves steric clash; preserved NH acts as a vital H-bond donor.
Causality of SAR Trends:
Steric Clashes: Compound 11a exhibited weak activity because the N-methyl group at C4 created severe steric hindrance with the adjacent C5-carboxamide group. This forced the molecule out of the planar conformation required to slot efficiently into the narrow kinase hinge[3].
Hydrogen Bonding: Converting the C4 substituent to a piperidine ring (Compound 11b ) abolished the secondary amine (NH) moiety. The resulting drop in potency (3200 nM) proves that the C4-NH is not just a linker, but a critical H-bond donor interacting with the solvent-exposed region of the kinase pocket[3].
Synergistic Optimization: Removing the N-methyl group (Compound 14a ) relieved the steric clash while preserving the essential C4-NH. This single, rational modification yielded a >100-fold increase in JAK3 potency (14 nM) and translated to excellent cellular target engagement[3].
To ensure trustworthiness and reproducibility in SAR campaigns, biochemical and cellular assays must be designed as self-validating systems. The following protocols detail the workflows used to generate the comparative data.
Fig 2. Self-validating high-throughput kinase assay workflow for SAR evaluation.
Purpose: Quantify the IC₅₀ of 7-azaindole derivatives against purified kinases.
Self-Validation Mechanism: Integration of robust positive/negative controls and strict Z'-factor quality control. An assay plate is only deemed valid if the Z' > 0.6, ensuring the dynamic range is sufficient to distinguish true inhibitors from assay noise.
Step-by-Step Workflow:
Compound Preparation: Serially dilute compounds (10-point, 1:3 ratio) in 100% DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration remains <1% to prevent enzyme denaturation.
Enzyme/Substrate Incubation: Add purified kinase (e.g., JAK3 or ATM) and specific peptide substrate. Initiate the reaction by adding ATP exactly at its predetermined Michaelis constant (
).
Causality Note: Running the assay at ATP
ensures the resulting IC₅₀ values are a true reflection of the inhibitor's binding affinity () and can be objectively compared across different kinases with varying ATP affinities.
Reaction Termination: Incubate for 60 minutes at room temperature. Add ADP-Glo reagent to terminate the kinase reaction and deplete all unconsumed ATP.
Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.
Data Analysis: Measure luminescence. Calculate the Z'-factor using DMSO (vehicle) as the negative control and a reference inhibitor (e.g., Tofacitinib for JAK3) as the positive control. Fit the normalized data to a 4-parameter logistic curve to determine the IC₅₀.
Purpose: Validate that biochemical potency translates to cellular target engagement.
Self-Validation Mechanism: Orthogonal confirmation of target inhibition in a physiological environment, accounting for cell permeability, efflux, and metabolic stability.
Step-by-Step Workflow:
Cell Isolation: Isolate rat spleen cells and culture them in RPMI-1640 medium supplemented with 10% FBS.
Compound Treatment: Pre-incubate the cells with varying concentrations of the 1H-pyrrolo[2,3-b]pyridine derivatives for 1 hour.
Stimulation: Add recombinant IL-2 to stimulate the JAK3/STAT5 pathway, driving T-cell proliferation.
Causality Note: IL-2 signaling is strictly dependent on JAK3; thus, proliferation serves as a direct, pathway-specific phenotypic readout of JAK3 inhibition.
Proliferation Measurement: After 72 hours of incubation, pulse the cells with [3H]-thymidine for 4 hours. Harvest the cells and measure incorporated radioactivity using a liquid scintillation counter.
Analysis: Calculate the cellular IC₅₀. Compare the biochemical-to-cellular drop-off ratio to assess the compound's membrane permeability.
Conclusion & Strategic Recommendations
The 1H-pyrrolo[2,3-b]pyridine scaffold offers a superior, highly tunable balance of potency and kinome selectivity compared to traditional indoles and pyrrolopyrimidines. By carefully mapping the SAR—such as mitigating steric clashes between C4 and C5 substituents—researchers can unlock highly selective inhibitors for complex targets. Future development pipelines should prioritize orthogonal cellular validation early in the workflow to ensure these optimized physicochemical properties translate into robust in vivo efficacy.
References
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health (NIH). 2
Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage. 3
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ACS Publications. 1
Comparative assessment of the kinase inhibitory potency of various 1H-pyrrolo[2,3-b]pyridines
Executive Summary The 1H-pyrrolo[2,3-b]pyridine (commonly referred to as 7-azaindole ) scaffold represents one of the most privileged substructures in modern kinase inhibitor discovery.[1][2] As a bioisostere of both ind...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine (commonly referred to as 7-azaindole ) scaffold represents one of the most privileged substructures in modern kinase inhibitor discovery.[1][2] As a bioisostere of both indole and purine (adenine), it possesses an intrinsic affinity for the ATP-binding pocket of protein kinases.
This guide provides a comparative technical assessment of 7-azaindole derivatives, analyzing how specific substitutions at the C3 and C5 positions dictate potency and selectivity profiles. We critique two clinical benchmarks—Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor)—and provide a validated TR-FRET protocol for assessing the potency of novel analogs.
Structural Basis of Potency
To design or evaluate these inhibitors, one must first understand the "Hinge-Binding" mechanism. Unlike the indole scaffold, the 7-azaindole contains a pyridine nitrogen (N7) which acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a donor.
The "Bidentate" Interaction
This N1/N7 arrangement perfectly mimics the N1/N6 interaction of Adenine (in ATP) with the kinase hinge region. This allows the scaffold to anchor firmly into the active site, serving as a rigid platform for vectors extending into the solvent front (C3) or the hydrophobic back-pocket (C5).
Distinction Note: 7-Azaindole vs. 7-Azapurine
Researchers often confuse these isomers.
1H-pyrrolo[2,3-b]pyridine (7-azaindole): The subject of this guide.[1][2][3][4][5] (e.g., Vemurafenib).[1][2][4][6][7]
7H-pyrrolo[2,3-d]pyrimidine (7-azapurine): Contains an extra nitrogen at position 3. (e.g., Ruxolitinib).[6]
Impact: The 7-azaindole is often more lipophilic and metabolically stable than its 7-azapurine counterparts, though solubility can be a challenge.
Diagram: Hinge Binding Mode
The following diagram illustrates the critical hydrogen bonding network that drives the potency of this class.
Caption: Bidentate hydrogen bonding mechanism of 1H-pyrrolo[2,3-b]pyridine with kinase hinge residues.
Comparative Assessment: Clinical Benchmarks
The potency of 7-azaindoles is rarely defined by the core alone, but by how the core positions substituents to exploit specific pockets. We compare two distinct "generations" of optimization.
Case A: Vemurafenib (PLX4032)
Target: BRAF V600E (Serine/Threonine Kinase)
Mechanism: Type I (ATP Competitive)
Structural Strategy:
C3 Position: A p-chlorophenyl group. This rigid aromatic ring provides selectivity for the RAF conformation.
C5 Position: A difluoro-phenyl sulfonamide moiety. This extends deep into the hydrophobic pocket, displacing water and locking the kinase in an active-like conformation.
Potency: High specificity for the V600E mutation over Wild Type (WT).
C3 Position: A pyridine group connected via a methylene bridge (flexible). This flexibility allows it to adapt to the tyrosine kinase active site, which is often more plastic than serine/threonine kinases.
C5 Position: A trifluoromethyl-pyridine amine.
Potency: Extremely potent against CSF1R due to the engagement of the juxtamembrane domain.
Comparative Data Summary
Feature
Vemurafenib
Pexidartinib
Generic 7-Azaindole
Primary Target
BRAF V600E
CSF1R
Pan-Kinase (Weak)
IC50 (Primary)
31 nM (V600E)
13 nM (CSF1R)
> 10 µM
Selectivity
High (Mutant vs WT)
Moderate (RTK Family)
Low
C3 Substituent
Rigid Aryl
Flexible Alkyl-Aryl
Hydrogen
C5 Substituent
Sulfonamide
Fluoro-Pyridine
Hydrogen/Halogen
Lipophilicity (cLogP)
~4.7 (High)
~3.8 (Moderate)
~1.8
Scientist's Insight: The data highlights that the 7-azaindole core provides the affinity (low µM range), but the C3/C5 substitutions provide the potency (nM range) and selectivity. A naked 7-azaindole is essentially a weak, promiscuous binder.
To objectively compare the potency of new 7-azaindole derivatives against these benchmarks, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard. It eliminates the washing steps of ELISA and the radioactive hazards of 33P-ATP assays.
Why TR-FRET?
Robustness: Ratiometric readout resists interference from compound autofluorescence (common with azaindoles).
Sensitivity: LanthaScreen™ or HTRF® technologies allow IC50 determination in the low picomolar range.
Validated Workflow
Reagents:
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Acceptor: Alexa Fluor® labeled tracer (Kinase Tracer 236 or similar).
Step-by-Step Protocol:
Compound Preparation:
Dissolve 7-azaindole analogs in 100% DMSO to 10 mM.
Perform a 10-point serial dilution (1:3) in DMSO.
Dilute 100x into Kinase Buffer A (Final DMSO concentration in assay = 1%).
Enzyme Reaction (The Binding Event):
In a 384-well low-volume white plate, dispense 5 µL of compound.
Add 5 µL of Kinase/Antibody Mixture (Optimized concentration, typically 2-5 nM enzyme).
Add 5 µL of Tracer (Alexa Fluor conjugate). Note: For binding assays, ATP is omitted to measure Kd directly.
Equilibration:
Centrifuge plate at 1000 rpm for 1 minute.
Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.
Detection:
Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).
Excitation: 340 nm.
Emission 1 (Donor): 615 nm (Europium).
Emission 2 (Acceptor): 665 nm (Tracer).
Data Analysis:
Calculate Ratio = (Signal 665 nm / Signal 615 nm) × 10,000.
Fit data to a sigmoidal dose-response equation (variable slope) to extract IC50/Kd.
Diagram: TR-FRET Assay Workflow
This logic flow ensures the exclusion of false positives (aggregators) and validates the specific binding.
Caption: Standardized TR-FRET workflow for determining kinase inhibitory potency.
Strategic Recommendations for Optimization
When working with the 7-azaindole scaffold, common pitfalls can be avoided by adhering to these design principles:
Solubility Management: 7-azaindoles are planar and prone to "pi-stacking" aggregation, which causes false positives in biochemical assays.
Solution: Always include 0.01% Triton X-100 or Brij-35 in assay buffers.
Design: Introduce sp3-hybridized centers (e.g., morpholines, piperazines) at the C3 or C5 position to disrupt planarity.
Selectivity Tuning:
To target Tyrosine Kinases (TKs) : Use the "Flipped" binding mode strategy.[2] Substituents at C3 that can interact with the Gatekeeper residue often force the scaffold to rotate 180 degrees relative to the hinge.
To target Serine/Threonine Kinases (STKs) : Focus on the "Normal" binding mode. Rigid C3-aryl groups (like in Vemurafenib) are preferred.
Metabolic Stability:
The electron-deficient pyridine ring makes the scaffold relatively stable to oxidation compared to indoles. However, check for aldehyde oxidase (AO) liability at the C2 position. Blocking C2 with a small methyl group can improve half-life.
References
Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E.[3] Nature, 467, 596–599. [Link]
Tap, W. D., et al. (2015).[7] Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine, 373, 428-437. [Link]
Irie, T., & Sawa, M. (2018).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][3][9] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[1] [Link]
Song, J. J., et al. (2021). Discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors.[10] Journal of Medicinal Chemistry. [Link]
Validating the structure of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate using spectroscopic data
Title: Structural Validation of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate: A Comparative Guide to Spectroscopic Modalities vs. Regioisomeric Alternatives Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Validation of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate: A Comparative Guide to Spectroscopic Modalities vs. Regioisomeric Alternatives
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, primarily functioning as a hinge-binding motif in kinase inhibitors [1]. Because the N1 (donor) and N7 (acceptor) atoms form critical bidentate hydrogen bonds with the kinase hinge region, substituents on the pyridine ring (positions 4, 5, and 6) dictate the molecule's trajectory into the solvent channel or hydrophobic pockets [2]. Consequently, the precise regiochemistry of building blocks like Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is paramount. This guide objectively compares the spectroscopic modalities used to validate the 5-substituted target against its 4-substituted and 6-substituted regioisomeric alternatives, providing researchers with a self-validating analytical workflow.
The Analytical Challenge: Regioisomer Differentiation
During the synthesis of substituted 7-azaindoles, electrophilic aromatic substitution or cross-coupling reactions can inadvertently yield regioisomeric mixtures [3]. For Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate, the target features the acetate group at the C5 position. The primary analytical challenge is distinguishing this product from:
Alternative A: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-4-yl)acetate (4-yl isomer)
Alternative B: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetate (6-yl isomer)
While High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition, it cannot differentiate these exact isobars. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive modality for structural validation [4].
Comparative Spectroscopic Modalities
1D 1H NMR: The Gold Standard for Regiochemistry
The causality behind using 1H NMR lies in the predictable spin-spin coupling of the protons on the pyridine ring of the 7-azaindole core [4].
5-yl Isomer (Target): Substitution at C5 leaves protons at C4 and C6. These protons are separated by four bonds (meta relationship). Meta coupling in pyridine systems typically yields a small coupling constant (J ≈ 1.5 – 2.5 Hz).
4-yl and 6-yl Isomers (Alternatives): Substitution at C4 leaves protons at C5 and C6, while substitution at C6 leaves protons at C4 and C5. In both cases, the remaining protons are separated by three bonds (ortho relationship), yielding a significantly larger coupling constant (J ≈ 7.5 – 8.5 Hz).
By evaluating the J values of the pyridine doublets in the 8.0–8.5 ppm region, the 5-yl isomer is unambiguously differentiated from the 4-yl and 6-yl alternatives without the need for external reference standards.
2D NMR (HMBC): The Connectivity Validator
While 1D NMR relies on proton-proton relationships, Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating map of the carbon skeleton. For the 5-yl target, the isolated methylene protons (-CH2-) of the acetate group will show strong three-bond (3J) correlations to both C4 and C6, definitively anchoring the side chain to the C5 position.
HRMS: The Compositional Baseline
Electrospray Ionization HRMS (ESI-TOF) provides the exact mass. For C10H10N2O2, the theoretical [M+H]+ is 191.0815. While it fails at regioisomer differentiation, it is critical for ruling out over-alkylation (e.g., N-alkylation at the pyrrole ring) or incomplete deprotection.
Data Presentation: Comparative Spectroscopic Signatures
Table 1: Comparative 1H NMR Signatures of 7-Azaindole Regioisomers
Regioisomer
Pyridine Protons Present
Expected Multiplicity
Coupling Constant (J)
Diagnostic Conclusion
5-yl Acetate (Target)
H4, H6
Doublet, Doublet (d, d)
1.5 – 2.5 Hz (meta)
Confirms C5 substitution
4-yl Acetate (Alt. A)
H5, H6
Doublet, Doublet (d, d)
7.5 – 8.5 Hz (ortho)
Rejects C5; indicates C4
6-yl Acetate (Alt. B)
H4, H5
Doublet, Doublet (d, d)
7.5 – 8.5 Hz (ortho)
Rejects C5; indicates C6
Table 2: Key 2D HMBC Correlations for 5-yl Acetate Validation
Proton Source
2J Carbon Correlation
3J Carbon Correlation
Structural Significance
-CH2- (Acetate)
C5, C=O (Ester)
C4, C6
Anchors acetate exactly at C5
H4
C3a
C2, C6, C7a
Confirms H4 is adjacent to bridgehead
H6
C5
C4
Confirms H6 is adjacent to pyridine N7
Experimental Protocols
Protocol 1: High-Resolution 1D and 2D NMR Acquisition
Sample Preparation: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of DMSO-d6 (100 atom % D, containing 0.03% v/v TMS as an internal chemical shift reference). Transfer the homogeneous solution to a 5 mm precision NMR tube.
Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio for 2D carbon correlations.
1D 1H NMR Acquisition: Set the spectral width to 12 ppm. Apply a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the pyrrole NH (typically broad, ~11.5 ppm) and the acetate methyl group (~3.6 ppm). Acquire 64 scans.
2D HMBC Acquisition: Optimize the pulse sequence for long-range heteronuclear coupling (J_CH = 8 Hz). Set spectral widths to 12 ppm (F2, Proton) and 220 ppm (F1, Carbon). Acquire 256 increments in F1 with 16 scans per increment.
Data Processing: Apply zero-filling to 64k data points in F2. Use an exponential window function with a line broadening of 0.3 Hz for 1D spectra to accurately resolve the 1.5 Hz meta coupling.
Protocol 2: UPLC-ESI-HRMS Compositional Analysis
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote ionization.
Chromatography: Inject 1 µL onto a C18 column (2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry: Operate the Time-of-Flight (TOF) mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
Validation Criteria: Extract the ion chromatogram for m/z 191.0815. The observed mass must fall within ≤ 3 ppm of the theoretical value to validate the C10H10N2O2 formula.
Workflow Visualization
Fig 1: Spectroscopic decision tree for validating the 5-yl azaindole regioisomer.
References
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36.
URL: [Link][1]
Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(11), 18033-18057.
URL:[Link][5]
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors (Full Text). J-Stage.
URL:[Link][2]
Alvarez, M., & Joule, J. A. (2006). Product Class 22: Azaindoles and Their Derivatives. Science of Synthesis, 10, 693-744.
URL:[Link][4]
Dalton, J. P., et al. (2014). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
URL:[Link][3]
X-ray crystallographic analysis of 1H-pyrrolo[2,3-b]pyridine derivatives for structural elucidation
A Comparative Guide to Structural Elucidation of 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors: X-Ray Crystallography vs. Alternative Modalities The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a h...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Structural Elucidation of 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors: X-Ray Crystallography vs. Alternative Modalities
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a highly privileged pharmacophore in modern medicinal chemistry [1]. Its unique electronic distribution allows it to perfectly mimic the adenine ring of ATP, making it a cornerstone in the development of kinase inhibitors for oncology and autoimmune diseases (e.g., JAK, c-MET, and PIM kinases) [1, 2].
For drug development professionals, elucidating the exact binding pose of these derivatives within the kinase hinge region is non-negotiable for Structure-Based Drug Design (SBDD). This guide objectively compares the performance of High-Resolution X-ray Crystallography against alternative structural biology techniques (Cryo-EM and NMR) and provides a self-validating experimental protocol for successful co-crystallization.
Mechanistic Causality: The Hinge-Binding Imperative
To understand why structural resolution must be exceptionally high for 7-azaindole derivatives, one must look at the causality of their binding mechanics. The 1H-pyrrolo[2,3-b]pyridine core interacts with the kinase hinge region via a bidentate hydrogen-bonding system:
N1 (Pyrrole Nitrogen): Acts as a hydrogen bond donor to the backbone carbonyl oxygen of the hinge region.
N7 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor from the backbone amide nitrogen of the hinge region.
Because these interactions occur at distances of 2.7 Å to 3.1 Å, distinguishing between a highly potent lead and a weak binder requires sub-angstrom to 2.5 Å resolution. A shift of even 0.5 Å in the binding pocket, or a subtle rotation of the azaindole ring, can drastically alter the thermodynamic binding profile [3].
Technology Comparison: X-Ray Crystallography vs. Cryo-EM vs. NMR
While Cryogenic Electron Microscopy (Cryo-EM) and Nuclear Magnetic Resonance (NMR) spectroscopy have made massive strides, X-ray crystallography remains the gold standard for small-molecule kinase inhibitor SBDD. Below is a quantitative performance comparison based on current structural biology benchmarks.
Table 1: Performance Comparison for 1H-pyrrolo[2,3-b]pyridine-Kinase Complex Elucidation
Parameter
X-Ray Crystallography (Product)
Cryo-EM (Alternative 1)
Protein NMR (Alternative 2)
Optimal Target Size
Any (Highly effective for 30–50 kDa kinase domains)
> 50 kDa (Struggles with isolated small kinase domains)
< 35 kDa (Signal overlap increases with size)
Resolution Limit
1.0 Å – 2.5 Å (Routine)
2.0 Å – 3.5 Å (Routine)
Ensemble models (Not true atomic coordinates)
Ligand Visualization
Excellent (Clear electron density for azaindole nitrogens)
Moderate (Small molecules <400 Da can blur at >2.5 Å)
Indirect (Chemical shift perturbations)
Throughput (FBDD)
High (Automated crystal soaking/screening)
Low (Computationally and time-intensive)
Medium (Requires isotopic labeling)
Sample Requirement
High concentration (10-20 mg/mL), rigid conformation
Low concentration (1-5 mg/mL), flash-frozen
High concentration (0.5-1 mM), ¹⁵N/¹³C labeled
Analytical Verdict:
For 1H-pyrrolo[2,3-b]pyridine derivatives, which typically have a molecular weight of 300–450 Da, X-ray crystallography provides the unambiguous electron density maps required to visualize the N1/N7 hydrogen-bonding network [4]. Cryo-EM is better suited for massive multi-protein complexes (e.g., full-length receptor tyrosine kinases), while NMR is limited by the molecular weight of the kinase domain and the high cost of isotopic labeling.
Workflow Visualization: Structure-Based Drug Design
The integration of X-ray crystallography into the SBDD pipeline forms a closed-loop, iterative process. The following diagram illustrates the logical relationship between chemical synthesis, crystallographic elucidation, and lead optimization.
SBDD workflow for 1H-pyrrolo[2,3-b]pyridine kinase inhibitors using X-ray crystallography.
To ensure trustworthiness and reproducibility, the following protocol details the co-crystallization of a generic kinase domain (e.g., PIM1 or JAK1) with a 1H-pyrrolo[2,3-b]pyridine derivative. This protocol uses a self-validating system: if the ligand is not properly bound, the thermal shift assay (Step 2) will fail, preventing wasted time on crystallography [5].
Phase 1: Protein-Ligand Complex Formation
Protein Preparation: Concentrate the purified kinase domain (in 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP) to 10–12 mg/mL. Causality: TCEP is preferred over DTT as it does not interfere with standard crystallization screens containing metal ions.
Ligand Incubation (Self-Validation Step): Dissolve the 1H-pyrrolo[2,3-b]pyridine derivative in 100% DMSO to a 50 mM stock. Add the ligand to the protein solution at a 1:3 (protein:ligand) molar ratio. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation.
Thermal Shift Validation: Run a Differential Scanning Fluorimetry (DSF) assay. A positive shift in melting temperature (
) validates complex formation. Do not proceed to crystallization if is negligible.
Phase 2: Hanging Drop Vapor Diffusion
Matrix Screening: Set up 96-well sitting-drop or hanging-drop plates using sparse-matrix screens (e.g., PEG/Ion or Index screens).
Drop Composition: Mix 1
L of the protein-ligand complex with 1 L of the reservoir solution. Seal the well. Causality: Vapor diffusion allows the slow, controlled increase in protein/precipitant concentration, which is critical for forming ordered crystal lattices rather than amorphous precipitate.
Incubation: Store plates at 18°C. Monitor microscopically at days 1, 3, 7, and 14.
Phase 3: Harvesting and Data Collection
Cryoprotection: Once diffraction-quality crystals appear (typically 50–100
m), transfer them briefly (<10 seconds) into a cryoprotectant solution (reservoir solution supplemented with 20-25% v/v ethylene glycol or glycerol).
Flash-Freezing: Plunge the loop containing the crystal directly into liquid nitrogen. Causality: Flash-freezing prevents the formation of crystalline ice, which would otherwise destroy the protein crystal lattice and produce parasitic diffraction rings.
Diffraction & Phasing: Collect data at a synchrotron source (100 K). Because kinase domains are highly conserved, solve the phase problem using Molecular Replacement (MR) with a homologous apo-kinase structure (e.g., PDB: 5TUR for PIM1) [5].
Conclusion
While Cryo-EM is rapidly advancing, X-ray crystallography remains the superior modality for the structural elucidation of 1H-pyrrolo[2,3-b]pyridine derivatives bound to kinase targets. Its ability to routinely achieve <2.0 Å resolution allows medicinal chemists to unambiguously map the critical N1/N7 hinge-binding hydrogen bonds, driving efficient, rational lead optimization.
References
Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]
Yamagishi, H., et al. (2015). Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4641-4649. [Link]
Barberis, C., et al. (2017). Discovery of N-substituted 7-azaindoles as Pan-PIM kinase inhibitors - Lead series identification - Part II. Bioorganic & Medicinal Chemistry Letters, 27(21), 4735-4740. [Link]
Zhao, Y., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]
Mechin, I., et al. (2017). Pim-1 kinase in complex with a 7-azaindole (PDB ID: 5TUR). RCSB Protein Data Bank. [Link]
Safety & Regulatory Compliance
Safety
Navigating the Safe Handling of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds form the backbone of many therapeutic agents.
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds form the backbone of many therapeutic agents. Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate, a member of the pyrrolopyridine class, is one such molecule that requires careful handling to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and associated best practices for the safe management of this compound in a laboratory setting.
Understanding the Risks: A Foundation for Safety
Given the absence of a specific MSDS, a conservative approach to hazard assessment is warranted. Structurally related pyrrolopyridine and pyrrole compounds have been shown to cause skin and eye irritation.[1][2][3] Therefore, it is prudent to assume that Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate may present similar hazards upon contact. Furthermore, as with many fine chemicals in powder form, inhalation of airborne particles should be avoided to prevent potential respiratory irritation.[1]
The cornerstone of a robust safety protocol is a thorough hazard assessment for each specific laboratory operation.[4] This involves evaluating the potential for exposure during tasks such as weighing, transferring, dissolution, and conducting reactions.
The Hierarchy of Controls: More Than Just PPE
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls, a fundamental principle of industrial hygiene, prioritizes other safety measures.[5]
Elimination/Substitution: In a research context, eliminating the compound is not feasible.
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For handling Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate, the primary engineering control is a certified chemical fume hood.[2] A fume hood with proper airflow will prevent the inhalation of dust particles and any potential vapors.
Administrative Controls: These are changes to work practices and procedures. Examples include developing and strictly adhering to Standard Operating Procedures (SOPs), providing comprehensive safety training, and ensuring clear labeling of all chemical containers.[6]
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is essential to provide a final barrier between the researcher and the chemical.
Personal Protective Equipment: Your Final Safeguard
The selection of appropriate PPE is dictated by the specific task being performed and the associated risk of exposure. The following table summarizes the recommended PPE for handling Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate.
Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Transferring (Solid)
Safety goggles with side shields
Nitrile gloves (double-gloving recommended)
Laboratory coat
Recommended, especially for larger quantities (N95 respirator)
Dissolution and Solution Handling
Safety goggles with side shields
Nitrile gloves
Laboratory coat
Not typically required if performed in a fume hood
Running Reactions
Safety goggles and face shield
Nitrile gloves
Laboratory coat
Not typically required if performed in a fume hood
Spill Cleanup
Safety goggles and face shield
Chemical-resistant gloves (e.g., thicker nitrile or neoprene)
Laboratory coat or chemical-resistant apron
Required (N95 or higher, depending on spill size)
Rationale for PPE Selection:
Eye and Face Protection: Tightly fitting safety goggles with side shields are the minimum requirement to protect against accidental splashes or dust particles.[1] When there is a higher risk of splashing, such as during a large-scale reaction or spill cleanup, a face shield should be worn in addition to safety goggles.[7]
Hand Protection: Nitrile gloves provide adequate protection against incidental contact with many chemicals.[7] Double-gloving is a best practice, especially when handling potent compounds or for prolonged operations, as it provides an additional layer of protection in case the outer glove is compromised.[8] For situations with a higher risk of direct and prolonged contact, such as in spill cleanup, more robust chemical-resistant gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use.[1]
Body Protection: A standard laboratory coat, properly fastened, protects the skin and personal clothing from minor spills and contamination.[7]
Respiratory Protection: While working within a certified chemical fume hood should be the primary means of avoiding inhalation, an N95 respirator is recommended as a precautionary measure when weighing and transferring the solid compound, especially in larger quantities.[5] This is because the potential for generating airborne dust is highest during these operations.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its proper use. The following step-by-step protocols for donning and doffing PPE should be strictly followed to prevent cross-contamination.
Donning PPE Workflow:
Figure 1: Recommended sequence for donning personal protective equipment.
Doffing PPE Workflow:
The removal of PPE is a critical step where cross-contamination can easily occur. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Gloves: Remove the first layer of gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
Goggles/Face Shield: Remove by handling the strap or earpieces.
Lab Coat: Unfasten the lab coat and remove it by folding it inward, avoiding contact with the exterior.
Respirator: Remove the respirator by touching only the straps.
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Waste Disposal: A Critical Final Step
All disposable PPE used when handling Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate should be considered chemically contaminated waste and disposed of accordingly.
Figure 2: Workflow for the disposal of contaminated personal protective equipment.
By adhering to this comprehensive guide, researchers can confidently handle Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate, ensuring both personal safety and the integrity of their research. The principles of hazard assessment, the hierarchy of controls, and the diligent use of personal protective equipment are the cornerstones of a strong safety culture in any laboratory.
References
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NASP. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE). Retrieved from [Link]
SafetySkills. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace. Retrieved from [Link]
Academia.edu. (2021, May 27). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]
Unacademy. (n.d.). General Methods of Preparation, and Uses of Heterocyclic Compounds. Retrieved from [Link]
OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]
ScienceDirect. (n.d.). Practical Heterocyclic Chemistry. Retrieved from [Link]
Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Retrieved from [Link]
Pharmacy Purchasing & Products Magazine. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide | NIOSH. Retrieved from [Link]
Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from [Link]
OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]